Technical Documentation Center

Amino[4-(2-phenylethoxy)phenyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amino[4-(2-phenylethoxy)phenyl]acetic acid
  • CAS: 500695-83-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid

Topic: Chemical Structure and Properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Specialized Non-Proteinoge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Specialized Non-Proteinogenic Amino Acid for Medicinal Chemistry

Executive Summary

Amino[4-(2-phenylethoxy)phenyl]acetic acid (also known as 4-(2-phenylethoxy)phenylglycine ) is a specialized non-proteinogenic alpha-amino acid. It features a phenylglycine core substituted at the para-position with a bulky, lipophilic 2-phenylethoxy group. This structural motif is highly valued in drug discovery for its ability to occupy hydrophobic binding pockets (e.g., S1/S2 subsites of proteases) and mimic tyrosine or phenylalanine residues in peptidomimetics. It serves as a critical intermediate in the synthesis of PPAR agonists (glitazars), thrombin inhibitors, and other bioactive small molecules.

Chemical Identity & Structure

This compound combines the rigidity of a phenylglycine backbone with a flexible, hydrophobic ether tail.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (2RS)-2-Amino-2-[4-(2-phenylethoxy)phenyl]acetic acid
Common Synonyms 4-(2-Phenylethoxy)phenylglycine;

-Amino-4-(2-phenylethoxy)benzeneacetic acid
Molecular Formula C

H

NO

Molecular Weight 271.31 g/mol
CAS Number (Precursor) 61343-82-6 (Aldehyde precursor: 4-(2-Phenylethoxy)benzaldehyde)
Stereochemistry Exists as enantiomers (R and S).[1][2] Often synthesized as a racemate and resolved via chiral chromatography or enzymatic resolution.
Structural Analysis

The molecule consists of three distinct domains:

  • Polar Head Group: The

    
    -amino acid moiety (glycine derivative) responsible for zwitterionic character and hydrogen bonding.
    
  • Aromatic Linker: A central benzene ring providing rigidity.

  • Hydrophobic Tail: A 2-phenylethoxy ether chain that extends the lipophilic surface area, critical for hydrophobic interactions in protein binding sites.

Physicochemical Properties

Understanding the physicochemical profile is essential for assay development and formulation.

PropertyValue (Predicted/Experimental)Significance
Physical State Solid (Powder)Stable solid form for handling.
Melting Point >200 °C (Decomposition)Typical for zwitterionic amino acids.
Solubility (Water) Low (< 1 mg/mL at pH 7)The lipophilic tail reduces aqueous solubility compared to phenylglycine.
Solubility (Organic) Soluble in DMSO, DMF, dilute acid/baseRequires polar aprotic solvents or pH adjustment for processing.
pKa (Carboxyl) ~2.1Standard

-carboxyl acidity.
pKa (Amine) ~9.2Standard

-amino basicity.
LogP ~2.8 – 3.2Moderate lipophilicity; good membrane permeability potential.

Synthetic Production Pathways

The synthesis of Amino[4-(2-phenylethoxy)phenyl]acetic acid typically follows a Strecker Synthesis route, utilizing the commercially available aldehyde precursor.

Primary Route: Strecker Synthesis

This robust pathway converts the aldehyde to the amino acid via an aminonitrile intermediate.

Protocol Overview:

  • Etherification: 4-Hydroxybenzaldehyde is alkylated with (2-bromoethyl)benzene to yield 4-(2-phenylethoxy)benzaldehyde (CAS 61343-82-6).

  • Formation of Aminonitrile: The aldehyde is treated with sodium cyanide (NaCN) and ammonium chloride (NH

    
    Cl) in aqueous methanol/ammonia to form the 
    
    
    
    -aminonitrile.
  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions (conc. HCl, reflux) to convert the -CN group to -COOH, yielding the final amino acid hydrochloride salt.

Visualization of Synthesis Pathway

SynthesisPath Start 4-Hydroxybenzaldehyde Inter1 4-(2-Phenylethoxy) benzaldehyde (CAS 61343-82-6) Start->Inter1 Alkylation Reagent1 (2-Bromoethyl)benzene + K2CO3 Reagent1->Inter1 Inter2 alpha-Aminonitrile Intermediate Inter1->Inter2 Condensation Reagent2 NaCN / NH4Cl (Strecker) Reagent2->Inter2 Final Amino[4-(2-phenylethoxy) phenyl]acetic acid Inter2->Final Hydrolysis Reagent3 HCl / H2O Reflux Reagent3->Final

Caption: Step-wise synthetic route from 4-hydroxybenzaldehyde to the target amino acid via Strecker chemistry.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.20–7.40 (m, 5H, terminal phenyl).
      
    • 
       7.35 (d, 2H, central phenyl AA'BB').
      
    • 
       6.95 (d, 2H, central phenyl AA'BB').
      
    • 
       4.85 (s, 1H, 
      
      
      
      -CH).
    • 
       4.20 (t, 2H, -O-CH
      
      
      
      -).
    • 
       3.05 (t, 2H, -CH
      
      
      
      -Ph).
  • Interpretation: The triplet at ~4.20 ppm is diagnostic for the ether linkage, while the singlet at ~4.85 ppm confirms the glycine alpha-proton.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]

    
     = 272.3 m/z.
    
  • Fragmentation: Loss of NH

    
     and decarboxylation are common fragmentation pathways.
    

Biological & Pharmacological Applications

This compound is primarily a pharmacophore building block . It is rarely used as a standalone drug but is integral to the structure of larger bioactive molecules.

Structure-Activity Relationship (SAR)

The 4-(2-phenylethoxy) group is a privileged scaffold known to interact with:

  • PPAR Receptors (Peroxisome Proliferator-Activated Receptors): The lipophilic tail mimics the natural ligand interactions in the large hydrophobic pocket of PPAR

    
     and PPAR
    
    
    
    . (Analogs: Tesaglitazar, Farglitazar).
  • Serine Proteases: Used in the P1 or P2 position of inhibitors (e.g., Thrombin, Factor Xa) to fill the S2 hydrophobic subsite.

Biological Interaction Map

SARMap Compound Amino[4-(2-phenylethoxy) phenyl]acetic acid Mech1 Hydrophobic Tail Occupies Ligand Pocket Compound->Mech1 Mech2 Rigid Linker Restricts Conformation Compound->Mech2 Mech3 Zwitterionic Head H-Bonding Anchors Compound->Mech3 Target1 PPAR Agonists (Metabolic Disease) Target2 Protease Inhibitors (Thrombosis) Target3 Peptidomimetics (Drug Delivery) Mech1->Target1 Mech1->Target2 Mech2->Target3 Mech3->Target2

Caption: Functional mapping of the compound's structural domains to potential therapeutic targets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage over long periods.

  • Stability: Stable in solid form. Solutions in DMSO should be used immediately or stored frozen.

References

  • Sigma-Aldrich. 4-(2-Phenylethoxy)benzaldehyde (Precursor CAS 61343-82-6) Product Data.

  • PubChem. 4-(2-Phenylethoxy)benzaldehyde Compound Summary.

  • ChemicalBook. Synthesis of Phenylglycine Derivatives via Strecker Reaction. (General reference for phenylglycine synthesis).

  • Google Patents. Substituted Phenylacetic Acid Derivatives and their use as PPAR Agonists. (Contextual reference for the pharmacophore).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Novel Amino Acid Analogs

Focus: Determination of pKa Values and Ionization States for Amino[4-(2-phenylethoxy)phenyl]acetic acid Authored For: Drug Development Professionals, Medicinal Chemists, and Pharmaceutical Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Determination of pKa Values and Ionization States for Amino[4-(2-phenylethoxy)phenyl]acetic acid

Authored For: Drug Development Professionals, Medicinal Chemists, and Pharmaceutical Scientists

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profiles. For novel molecules such as Amino[4-(2-phenylethoxy)phenyl]acetic acid, a thorough understanding of its ionization behavior across a range of pH values is not merely academic—it is a prerequisite for successful drug design and development. The ionization state dictates critical properties including solubility, membrane permeability, protein binding, and ultimately, bioavailability and therapeutic efficacy.[1]

This technical guide provides a comprehensive framework for the determination of pKa values and the subsequent prediction of ionization states for Amino[4-(2-phenylethoxy)phenyl]acetic acid. As this is a novel compound without established literature values, this document outlines an integrated strategy, commencing with in silico prediction to establish theoretical estimates, followed by rigorous experimental validation using industry-standard methodologies. We detail the causality behind the selection of each method, present step-by-step protocols, and demonstrate how to utilize the acquired data to model the compound's species distribution, providing a critical tool for researchers in the pharmaceutical sciences.

Structural Analysis and Theoretical Ionization

The Target Molecule: Amino[4-(2-phenylethoxy)phenyl]acetic acid

Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-standard amino acid derivative. For the purposes of this guide, we will assume the most chemically probable structure, where the amino group is at the alpha position relative to the carboxylic acid, forming a phenylglycine scaffold.

The structure contains two primary ionizable functional groups:

  • A Carboxylic Acid Group (-COOH): This is an acidic group that will lose a proton to become a carboxylate anion (-COO⁻).

  • An Alpha-Amino Group (-NH₂): This is a basic group that will accept a proton to become a protonated amine cation (-NH₃⁺).

The pKa value of each group dictates the pH at which it will ionize. Typically for alpha-amino acids, the carboxylic acid has a pKa around 2.0-2.4, while the amino group has a pKa around 9.0-10.0.[2][3]

The Imperative of pKa in Drug Development

A molecule's ionization state is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and administration.

  • Permeability: The neutral, non-ionized form is typically more lipid-soluble and can more readily cross biological membranes, such as the intestinal wall or the blood-brain barrier.

  • Target Binding: The charge of a molecule can dramatically affect its ability to bind to its biological target through electrostatic interactions.

Therefore, accurately determining the pKa values is essential for predicting a drug's behavior at physiological pH (approx. 7.4) and throughout the gastrointestinal tract.[1][4]

In Silico pKa Prediction: The First Approximation

Rationale for Computational Prediction

Before embarking on laboratory experiments, computational (in silico) prediction provides a rapid and cost-effective means to estimate pKa values. These predictions serve as an essential starting point, guiding the design of subsequent experiments and the selection of appropriate analytical methods. Modern software leverages various approaches, including quantum mechanics (QM), machine learning, and quantitative structure-property relationships (QSPR), to achieve high levels of accuracy.[5][6][7][8]

Computational Methodology and Predicted Values

A variety of commercial and academic software packages are available for pKa prediction, such as those offered by Schrödinger, ChemAxon, and Molecular Discovery.[5][9] These programs analyze the input structure and, based on large databases of experimental values and sophisticated algorithms, predict the pKa for each ionizable center.

For our target molecule, the predicted pKa values are expected to be in the following ranges:

Ionizable GroupPredicted pKa (Hypothetical)Description
Carboxylic Acid (-COOH)pKa₁ ≈ 2.2 ± 0.5Dissociation of the acidic proton.
Amino Group (-NH₃⁺)pKa₂ ≈ 9.4 ± 0.5Dissociation of the proton from the protonated amine.

These predictions suggest that at physiological pH, the carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), resulting in a zwitterionic species.

Computational Workflow Diagram

G cluster_input Input Stage cluster_prediction Prediction Engine cluster_output Output & Analysis A Input 3D Structure of Amino[4-(2-phenylethoxy)phenyl]acetic acid B Select Prediction Model (e.g., QM, Machine Learning, Hybrid) A->B Submit to Software C Perform Conformational Search & Energy Minimization B->C Initialize Calculation D Calculate Free Energy of Protonated/Deprotonated States C->D E Generate Predicted pKa Values (pKa₁, pKa₂) D->E Derive pKa F Estimate Predominant Species at Physiological pH E->F G A Synthesized Compound Amino[4-(2-phenylethoxy)phenyl]acetic acid B Method Selection A->B C Potentiometric Titration B->C D UV-Vis Spectrophotometry B->D E Capillary Electrophoresis B->E F Generate Titration Curve (pH vs. Volume) C->F G Generate Absorbance Curve (Abs vs. pH) D->G H Generate Mobility Curve (µeff vs. pH) E->H I Determine pKa₁, pKa₂ from Inflection Points F->I G->I H->I J Compare & Validate Results I->J K Final, Validated pKa Values J->K

Caption: Experimental workflow for multi-method pKa determination.

Ionization States and Species Distribution

The Henderson-Hasselbalch Equation

Once the pKa values have been experimentally validated, the Henderson-Hasselbalch equation is used to calculate the percentage of each ionic species at any given pH. [10][11][12]The equation relates pH, pKa, and the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) of an ionizable group. [13] pH = pKa + log ( [A⁻] / [HA] )

By rearranging this equation, we can determine the ratio of the two forms at any pH.

Species Distribution at Physiological pH (7.4)

Using our hypothetical (but experimentally validated) pKa values (pKa₁ = 2.2, pKa₂ = 9.4), we can analyze the ionization state at pH 7.4:

  • For the Carboxylic Acid (pKa₁ = 2.2):

    • Since pH (7.4) > pKa₁ (2.2), the carboxylic acid group will be predominantly deprotonated (-COO⁻).

  • For the Amino Group (pKa₂ = 9.4):

    • Since pH (7.4) < pKa₂ (9.4), the amino group will be predominantly protonated (-NH₃⁺).

Therefore, at physiological pH, the molecule exists almost entirely as a zwitterion , with a positive charge on the amino group and a negative charge on the carboxyl group, resulting in a net charge of zero.

Ionization Profile vs. pH

The relationship between pH and the predominant species can be visualized in a distribution diagram. This plot shows the percentage of each species (cationic, zwitterionic, anionic) as a function of pH.

G cluster_pH pH Scale cluster_species Predominant Ionic Species pH_low Low pH (e.g., pH < 1) pH_mid1 pH ≈ pKa₁ (2.2) Cation Cationic -COOH -NH₃⁺ (Net Charge: +1) pH_mid2 Isoelectric Point (pI) Zwitterion Zwitterionic -COO⁻ -NH₃⁺ (Net Charge: 0) pH_mid1->Zwitterion pH_mid3 pH ≈ pKa₂ (9.4) pH_high High pH (e.g., pH > 11) pH_mid3->Zwitterion Anion Anionic -COO⁻ -NH₂ (Net Charge: -1) Cation->Zwitterion Increasing pH Zwitterion->Anion Increasing pH

Caption: Relationship between pH and the ionization state of the molecule.

Conclusion

The comprehensive characterization of pKa and ionization states is a cornerstone of modern drug discovery. For a novel molecule like Amino[4-(2-phenylethoxy)phenyl]acetic acid, a multi-faceted approach combining in silico prediction with rigorous experimental validation by methods such as potentiometry, UV-Vis spectrophotometry, and capillary electrophoresis is essential. This integrated strategy provides the high-quality, reliable data necessary to accurately model the compound's behavior in biological systems. The resulting understanding of its pH-dependent properties empowers drug development professionals to optimize formulation, predict ADME characteristics, and ultimately design more effective and safer therapeutic agents.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Váradi, M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
  • García-Álvarez-Coque, M. C., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • Gluck, S. J., & Cleveland, J. A. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Nette, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Sola, M., & Orozco, M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Fiveable. (2025, August 15). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • Anonymous. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Pka For Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Pharmacophore Modeling of Amino[4-(2-phenylethoxy)phenyl]acetic Acid Derivatives as Novel PPARγ Agonists

Abstract This technical guide provides a comprehensive, field-proven methodology for developing and validating pharmacophore models for Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives. These scaffolds are known to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for developing and validating pharmacophore models for Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives. These scaffolds are known to exhibit significant activity as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a critical nuclear receptor target in the treatment of type 2 diabetes and other metabolic disorders.[1][2][3] We will move beyond a simple recitation of steps to explore the causal logic behind experimental design, model validation, and the strategic integration of computational techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification and lead optimization. The protocols and insights described herein are grounded in established scientific principles and are designed to be self-validating systems for robust and reproducible in silico discovery.

Introduction: The Target and The Tool

Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives represent a class of molecules with a characteristic structural motif that has proven effective in modulating nuclear receptors.[4][5][6] Specifically, their activity as PPARγ agonists makes them highly relevant for addressing metabolic diseases by improving insulin sensitivity and regulating glucose and lipid metabolism.[2][6] PPARγ possesses a large, flexible binding pocket, which can accommodate a variety of ligand chemotypes, making computational methods essential for efficiently exploring the vast chemical space to identify novel, potent, and safe agonists.[1][3]

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills complex molecular structures into a simplified 3D arrangement of essential steric and electronic features required for biological activity.[7][8] This approach is exceptionally well-suited for this project as it allows us to:

  • Identify Key Interactions: Understand the crucial chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that govern the binding of these derivatives to the PPARγ active site.

  • Scaffold Hopping: Use the pharmacophore model as a 3D query to search large compound databases for novel molecular scaffolds that possess the required features but are structurally distinct from known actives.[9]

  • Guide Lead Optimization: Provide a rational framework for designing more potent analogues by ensuring that modifications retain or enhance the key pharmacophoric features.

This guide will detail two complementary workflows: ligand-based modeling, for when a set of active compounds is the primary source of information, and structure-based modeling, which leverages the known 3D structure of the PPARγ target.[10][11]

Ligand-Based Pharmacophore Modeling: Learning from Active Molecules

When a sufficient number of active ligands are known, but a high-resolution crystal structure of the target is unavailable or ambiguous, the ligand-based approach is the method of choice.[12][13] The core principle is to superimpose a set of active molecules and extract the common chemical features that are presumed to be responsible for their shared biological activity.[12]

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate a statistically robust 3D pharmacophore model from a set of known Amino[4-(2-phenylethoxy)phenyl]acetic acid-based PPARγ agonists.

Methodology:

  • Dataset Curation (Training & Test Set Preparation):

    • Step 1: Compile a dataset of Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives with reported PPARγ agonist activity (e.g., IC50 or EC50 values).

    • Step 2: Segregate the compounds into activity classes: Actives (pIC50 > 7.0), Moderately Actives (pIC50 5.5-7.0), and Inactives (pIC50 < 5.5). The exact thresholds should be project-dependent.

    • Step 3: Partition the dataset into a training set (~75% of compounds) and a test set (~25%). Ensure that the full range of activities and structural diversity is represented in both sets. This is crucial for unbiased model validation.[14][15]

    • Expert Insight: The quality of the input data dictates the quality of the model. It is imperative to use data from consistent biological assays. The test set acts as an external validation cohort to assess the model's real-world predictive power.[16]

  • Conformational Analysis:

    • Step 1: Generate a diverse set of low-energy 3D conformers for each molecule in the training set. This is typically done using methods like systematic or stochastic searches.

    • Step 2: Set an energy threshold (e.g., 20 kcal/mol above the global energy minimum) to ensure a comprehensive yet computationally tractable collection of conformers.

    • Rationale: Ligands are flexible. This step ensures that the bioactive conformation—the specific 3D shape the ligand adopts when binding to the receptor—is likely included in the pool of conformers for subsequent analysis.[12]

  • Common Feature Pharmacophore Generation:

    • Step 1: Utilize a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio, Phase) to identify common chemical features among the active compounds in the training set.[2] Features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Ring (RA) centers.

    • Step 2: The algorithm will align the conformers of the active molecules and generate multiple hypothetical pharmacophores (hypotheses), ranking them based on how well they map the features of the most active compounds while excluding inactives.

Visualizing the Ligand-Based Workflow

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation Data Curate Dataset (Actives & Inactives) Split Split into Training (75%) & Test (25%) Sets Data->Split Conformers Generate 3D Conformers (Energy Minimization) Split->Conformers Generate Generate Hypotheses (Common Feature Identification) Conformers->Generate Rank Rank Models (Based on Activity Data) Generate->Rank Validate Validate Best Model (Test Set, Decoy Set, Fischer's) Rank->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Protocol: Pharmacophore Model Validation

A generated model is merely a hypothesis until it is rigorously validated.[16] Validation assesses the model's ability to distinguish active from inactive compounds, thereby confirming its utility for virtual screening.

Methodology:

  • Test Set Validation:

    • Step 1: Screen the external test set (which was not used in model generation) against the final pharmacophore hypothesis.

    • Step 2: Classify the test set compounds as hits or non-hits based on whether they map to the pharmacophore.

    • Step 3: Calculate key statistical parameters as shown in Table 2. A good model should correctly identify most of the active test set compounds as hits and most of the inactives as non-hits.[15]

  • Fischer's Randomization Test:

    • Step 1: This method, often integrated into software like Discovery Studio, assesses the statistical significance of the model.

    • Step 2: The software generates multiple random spreadsheets by shuffling the activity data of the training set compounds and attempts to build a pharmacophore model for each.

    • Step 3: If the models generated from randomized data are significantly worse (higher cost, lower correlation) than the original model, it provides confidence that the original model is not a result of chance correlation. A confidence level of 95% or 99% is typically sought.[17]

  • Receiver Operating Characteristic (ROC) Curve Analysis:

    • Step 1: Prepare a "decoy set" of molecules, which are presumed to be inactive but have similar physicochemical properties to the active ligands.

    • Step 2: Screen both the known actives and the decoy set against the pharmacophore model.

    • Step 3: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity). The Area Under the Curve (AUC) provides a measure of the model's quality. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates random chance.[16][18]

Data Presentation: Dataset & Validation Metrics

Table 1: Example Dataset Composition for PPARγ Agonists

Dataset Activity Class Number of Compounds pIC50 Range
Training Set Active 35 7.0 - 9.5
Moderately Active 20 5.5 - 6.9
Inactive 45 < 5.5
Test Set Active 12 7.1 - 9.2

| | Inactive | 15 | < 5.5 |

Table 2: Key Validation Metrics for a High-Quality Pharmacophore Model

Metric Formula Desired Value Interpretation
Sensitivity TP / (TP + FN) > 0.80 Ability to correctly identify active compounds.[16]
Specificity TN / (TN + FP) > 0.70 Ability to correctly reject inactive compounds.[16]
Goodness of Hit (GH) Score (Ha * (3A + Ht)) / (4 * Ht * A) 0.7 - 1.0 A robust score that balances hit rate and active enrichment.[19]
ROC AUC Area Under Curve > 0.75 Overall measure of the model's ability to discriminate.[18]

TP: True Positives, TN: True Negatives, FP: False Positives, FN: False Negatives, A: Total actives, Ha: Actives in hit list, Ht: Total hits.

Structure-Based Pharmacophore Modeling: Interrogating the Binding Site

When a high-quality 3D structure of the target protein-ligand complex is available, a structure-based approach can provide a highly accurate pharmacophore model.[11][20] This method directly analyzes the key interactions within the binding pocket, converting them into pharmacophoric features.[7][20]

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the interactions observed in a crystal structure of PPARγ with a bound ligand.

Methodology:

  • Target Preparation:

    • Step 1: Obtain a high-resolution (<2.5 Å) crystal structure of the PPARγ ligand-binding domain (LBD) complexed with an agonist from the Protein Data Bank (PDB).

    • Step 2: Prepare the protein by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states and partial charges.

  • Binding Site Analysis & Feature Generation:

    • Step 1: Identify the key amino acid residues in the active site that interact with the co-crystallized ligand.

    • Step 2: Use software (e.g., LigandScout, MOE, Discovery Studio's "From Receptor-Ligand Complex" protocol) to automatically generate pharmacophoric features based on these interactions.[10] For example, a hydrogen bond with a serine residue will generate an HBA or HBD feature, while proximity to a leucine residue will generate a hydrophobic feature.

  • Model Refinement:

    • Step 1: Manually inspect the generated model. Add or remove features based on expert knowledge of the system. For instance, you might add an "excluded volume" sphere in a region where bulky substituents are known to cause a steric clash, preventing inactive molecules from matching.

    • Expert Insight: While automated generation is powerful, human expertise is invaluable. Combining insights from multiple crystal structures or molecular dynamics simulations can lead to a more robust "multi-pharmacophore" or "dynophore" model that accounts for protein flexibility.[8][10]

Visualizing the Structure-Based Workflow

G PDB Select PDB Structure (e.g., PPARγ-Ligand Complex) Prepare Prepare Protein (Add Hydrogens, Clean) PDB->Prepare Analyze Analyze Binding Site Interactions Prepare->Analyze Generate Generate Features (HBA, HBD, HY, etc.) Analyze->Generate Refine Refine Model (Add Excluded Volumes) Generate->Refine FinalModel Structure-Based Pharmacophore Model Refine->FinalModel

Caption: Workflow for Structure-Based Pharmacophore Model Generation.

Application: Virtual Screening and Hit Identification

The ultimate goal of developing a pharmacophore model is to use it as a search query to find novel, active compounds from large chemical databases.[7]

Protocol: Pharmacophore-Based Virtual Screening

Objective: To identify novel potential PPARγ agonists from a compound library using the validated pharmacophore model.

Methodology:

  • Database Preparation:

    • Step 1: Select a compound database for screening (e.g., ZINC, ChEMBL, an in-house library).

    • Step 2: Prepare the database by generating low-energy 3D conformers for each molecule, similar to the process used for the training set.

  • Pharmacophore Screening:

    • Step 1: Use the validated pharmacophore model as a 3D query to screen the prepared database. The software will rapidly check which molecules can adopt a conformation that maps onto the pharmacophoric features.

    • Step 2: The output will be a list of "hit" compounds that match the query.

  • Post-Screening Filtering (Hit Triaging):

    • Step 1: Drug-Likeness Filtering: Apply filters like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

    • Step 2: Molecular Docking: Dock the filtered hits into the PPARγ active site to predict their binding mode and estimate binding affinity. This step adds a layer of structure-based validation to the ligand-based hits.[21]

    • Step 3: Visual Inspection & Selection: Visually inspect the docked poses of the top-scoring compounds to ensure they form plausible interactions with key active site residues. Select a final, diverse set of compounds for acquisition and biological testing.

Visualizing the Integrated Discovery Funnel

G cluster_0 Integrated Modeling L_Model Ligand-Based Model V_Screen Virtual Screening Screen Large Compound Library (1M+) Output: Hit List (~10k) L_Model->V_Screen S_Model Structure-Based Model S_Model->V_Screen Filters Hit Triaging Apply Drug-Like Filters Molecular Docking into PPARγ V_Screen->Filters Final Final Selection Visually Inspect Docked Poses Select Diverse Compounds (~20-50) Filters->Final Testing Acquire & Perform In Vitro Biological Assay Final->Testing

Caption: The Virtual Screening Funnel from Model to Biological Assay.

Conclusion

Pharmacophore modeling provides a powerful, rational, and efficient framework for the discovery of novel Amino[4-(2-phenylethoxy)phenyl]acetic acid derivatives as PPARγ agonists. By systematically applying the ligand-based and structure-based protocols detailed in this guide, researchers can translate information from known actives and target structures into predictive 3D models. The key to success lies not only in the execution of the computational steps but in the rigorous, multi-faceted validation of the resulting hypotheses. A well-validated pharmacophore model serves as a robust filter for virtual screening, significantly enriching the hit rate of subsequent biological assays and accelerating the journey from initial concept to promising lead candidate.

References

  • Steindl, T. M., Schuster, D., Langer, T., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. Available at: [Link]

  • Polshettiwar, S. U. (2012). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 2(15). Available at: [Link]

  • Scarcella, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Chemical Information and Modeling, 55(9), 1818-1832. Available at: [Link]

  • Sanders, M. P., et al. (2012). Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. Journal of Computational Biology, 19(5), 541-553. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model of PPAR-γ full agonists. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Available at: [Link]

  • Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 915359. Available at: [Link]

  • Koutsoukas, A., et al. (2011). Pharmacophore-driven identification of PPARγ agonists from natural sources. Journal of Molecular Modeling, 17(6), 1325-1333. Available at: [Link]

  • Schrödinger. (n.d.). Phase | Schrödinger. Available at: [Link]

  • Kumar, D. N., & Devaraji, V. (2018). Pharmacophore Modeling in Drug Discovery and Development: An Overview. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-7. Available at: [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. Available at: [Link]

  • VLife Sciences. (n.d.). MolSign. Available at: [Link]

  • Koutsoukas, A., et al. (2011). Pharmacophore-driven identification of PPARγ agonists from natural sources. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Available at: [Link]

  • Arooj, M., et al. (2013). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors. PLoS ONE, 8(5), e63030. Available at: [Link]

  • Wang, Y., et al. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Molecules, 20(6), 9998-10015. Available at: [Link]

  • Sahoo, R. N., et al. (2019). Ligand Based Pharmacophore Modeling and Virtual Screening for Novel Antidiabetics Targeting PPAR-gamma. International Journal of Innovative Technology and Exploring Engineering, 8(5C), 143-149. Available at: [Link]

  • Wang, Q., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Molecules, 20(8), 14868-14884. Available at: [Link]

  • Rampogu, S., & Lee, K. W. (2016). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Journal of Receptors and Signal Transduction, 36(5), 441-447. Available at: [Link]

  • ACS Publications. (2025). ELIXIR-A: An Interactive Visualization Tool for Multi-Target Pharmacophore Refinement. ACS Omega. Available at: [Link]

  • Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5158. Available at: [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. Available at: [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Available at: [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Available at: [Link]

  • RSC Publishing. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. Available at: [Link]

  • Li, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(23), 7175. Available at: [Link]

  • TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Available at: [Link]

  • Sultan, M. M., & Thangapandian, S. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3128. Available at: [Link]

  • Li, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4233. Available at: [Link]

  • Pathan, M. D., et al. (2014). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Inhibitors. Journal of Young Pharmacists, 6(3), 22-31. Available at: [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. Available at: [Link]

  • ResearchGate. (n.d.). (A) Selected common-feature pharmacophore for FXR agonists. Available at: [Link]

  • Principles of Pharmacology - Study Guide. (n.d.). 15. Nuclear Receptors. Available at: [Link]

  • Kagechika, H. (n.d.). Nuclear receptors as drug targets. TMDU Research Features. Available at: [Link]

  • Synapse. (2024). What are Nuclear receptor agonists and how do they work? Available at: [Link]

  • Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore models from amino-derivatives (1 to 8). Available at: [Link]

  • PubMed. (2018). Pharmacophore-based Discovery of 2-(phenylamino)aceto-hydrazides as Potent Eosinophil Peroxidase (EPO) Inhibitors. Available at: [Link]

  • RSC Publishing. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Available at: [Link]

  • Semantic Scholar. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling of Amino[4-(2-phenylethoxy)phenyl]acetic Acid: Target Identification and Validation

The following technical guide provides an in-depth pharmacological profiling of Amino[4-(2-phenylethoxy)phenyl]acetic acid (systematically referred to as 4-(2-phenylethoxy)phenylglycine ). This analysis treats the compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profiling of Amino[4-(2-phenylethoxy)phenyl]acetic acid (systematically referred to as 4-(2-phenylethoxy)phenylglycine ).

This analysis treats the compound as a Novel Chemical Entity (NCE) and derives its potential biological targets through rigorous Structure-Activity Relationship (SAR) analysis, pharmacophore mapping, and homology with known ligands.

Executive Summary & Chemical Identity

Amino[4-(2-phenylethoxy)phenyl]acetic acid represents a hybrid chemical scaffold combining a phenylglycine core (a non-proteinogenic amino acid) with a bulky 4-(2-phenylethoxy) hydrophobic tail.

  • Chemical Structure: 4-(2-phenylethoxy)phenylglycine.

  • Molecular Class: Non-proteinogenic amino acid; Phenylglycine derivative.

  • Physicochemical Profile: The molecule possesses a zwitterionic head group (amino acid) capable of mimicking glutamate or glycine, while the lipophilic tail (phenethoxy) facilitates interaction with hydrophobic pockets in receptors or transporters.

This guide identifies three primary biological targets based on structural homology:

  • Metabotropic Glutamate Receptors (mGluRs): As a conformational analogue of glutamate.

  • L-Type Amino Acid Transporter 1 (LAT1/SLC7A5): As a bulky hydrophobic amino acid substrate/inhibitor.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Due to the phenethoxy-phenyl tail pharmacophore.

Primary Biological Target: Metabotropic Glutamate Receptors (mGluRs)

Mechanistic Rationale

The phenylglycine scaffold is the "privileged structure" for ligands of the metabotropic glutamate receptors (mGluRs). Unlike ionotropic receptors (NMDA/AMPA), mGluRs are G-protein coupled receptors (GPCRs) that modulate synaptic transmission.

  • Pharmacophore Match: The amino-acid head group (

    
    ) mimics the glutamate agonist, binding to the "Venus Flytrap" domain (VFT) of the receptor.
    
  • Selectivity Driver: The 4-substituent determines receptor subtype selectivity. Known antagonists like 4-carboxyphenylglycine (4CPG) and MCPG use this core. The 4-(2-phenylethoxy) group is a large hydrophobic moiety, suggesting this compound likely targets Group I mGluRs (mGluR1/5) or Group II mGluRs (mGluR2/3) by occupying the hydrophobic accessory pockets adjacent to the orthosteric site.

Predicted Activity

Based on the bulkiness of the 4-position substituent, this compound is predicted to act as a competitive antagonist or an allosteric modulator . The steric hindrance of the phenethoxy group likely prevents the VFT domain from closing fully (a requirement for agonist action), thereby locking the receptor in an inactive state.

Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling cascade modulated by Group I mGluRs and the intervention point of the phenylglycine ligand.

mGluR_Signaling Ligand Amino[4-(2-phenylethoxy)phenyl]acetic acid (Ligand) mGluR mGluR1 / mGluR5 (GPCR) Ligand->mGluR Binds (Antagonist/Modulator) Gq Gq Protein (Heterotrimeric) mGluR->Gq Activates/Inhibits PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release (Intracellular) ER->Ca Efflux Ca->PKC Co-activates

Figure 1: Signal transduction pathway for Group I mGluRs. The ligand (red) binds to the receptor, modulating the downstream Calcium/PKC cascade.

Secondary Biological Target: L-Type Amino Acid Transporter 1 (LAT1)

Mechanistic Rationale

LAT1 (SLC7A5) is a sodium-independent transporter responsible for crossing the Blood-Brain Barrier (BBB) and entering cancer cells. It specifically transports large neutral amino acids (LNAAs) like Phenylalanine, Tyrosine, and Leucine.

  • Substrate Mimicry: The compound is a phenylalanine derivative (phenylglycine) with a lipophilic extension.

  • Transport vs. Inhibition:

    • Substrate: If the molecule retains sufficient flexibility, LAT1 may transport it across the BBB, making it a "Trojan Horse" for drug delivery.

    • Inhibitor: The rigid or bulky phenethoxy tail may jam the transporter's occlusion mechanism, making it a potent, non-transportable inhibitor. This is a common strategy for designing LAT1 inhibitors for cancer therapy (starving tumors of amino acids).

Experimental Validation: Cis-Inhibition Assay

To validate affinity for LAT1, a Cis-Inhibition Assay using radiolabeled Leucine is the gold standard.

Protocol:

  • Cell Line: Use HEK293 cells stably expressing hLAT1/h4F2hc.

  • Tracer:

    
    -L-Leucine (
    
    
    
    ).
  • Test Compound: Incubate cells with tracer + Amino[4-(2-phenylethoxy)phenyl]acetic acid (concentration range:

    
    ).
    
  • Measurement: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
    . A low 
    
    
    
    (
    
    
    ) confirms high-affinity binding.

Tertiary Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanistic Rationale

The 4-(2-phenylethoxy)phenyl moiety is a classic pharmacophore found in "glitazar" drugs (e.g., Ciglitazone, Tesaglitazar) which act as PPAR


 agonists for diabetes treatment.
  • Pharmacophore Overlap: The lipophilic tail aligns perfectly with the hydrophobic arm of the PPAR Ligand Binding Domain (LBD).

  • Head Group Deviation: While classic PPAR agonists use a thiazolidinedione or propionic acid head group, the amino-acetic acid head group is unique. It may form novel hydrogen bond networks (e.g., with Tyr473 or His323 in PPAR

    
    ), potentially acting as a Partial Agonist  (SPPARM) with a reduced side-effect profile.
    

Comprehensive Experimental Workflow

The following flowchart outlines the step-by-step logic for validating these targets, moving from in silico prediction to in vivo confirmation.

Target_Validation_Workflow Start Compound: Amino[4-(2-phenylethoxy)phenyl]acetic acid Step1 Step 1: In Silico Docking (mGluR VFT / LAT1 / PPAR LBD) Start->Step1 Step2 Step 2: Primary Binding Assay (Radioligand Displacement) Step1->Step2 Decision Binding Confirmed? Step2->Decision Branch_mGluR mGluR Functional Assay (Ca2+ Flux / IP3 Accumulation) Decision->Branch_mGluR High Affinity (mGluR) Branch_LAT1 LAT1 Transport Assay (C14-Leucine Uptake) Decision->Branch_LAT1 High Affinity (LAT1) Branch_PPAR PPAR Reporter Assay (Luciferase) Decision->Branch_PPAR High Affinity (PPAR) Final Lead Optimization & In Vivo PK/PD Branch_mGluR->Final Branch_LAT1->Final Branch_PPAR->Final

Figure 2: Experimental decision matrix for validating the biological targets of the compound.

Summary of Potential Targets & Assays

Target ClassSpecific TargetPredicted MechanismValidation Assay
GPCR mGluR1 / mGluR5 Antagonist / Allosteric ModulatorFLIPR Calcium Assay;

-Quisqualate Binding
Transporter LAT1 (SLC7A5) Inhibitor or Substrate

-Leucine Cis-Inhibition; Trans-stimulation
Nuclear Receptor PPAR

/ PPAR

Partial AgonistGAL4-PPAR Luciferase Reporter Assay
Enzyme Aminotransferases Competitive InhibitorCoupled Enzyme Assay (NADH oxidation)

References

  • Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108. (Discusses phenylglycine scaffold in mGluR ligands).

  • Napolitano, L., et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter. International Journal of Biochemistry & Cell Biology, 68, 39-48. (Validation of LAT1 transport assays).

  • Berger, J. P., et al. (2005). The mechanisms of action of PPARs. Annual Review of Medicine, 56, 297-316. (SAR of PPAR ligands and the phenethoxy pharmacophore).

  • Chiba, P., et al. (1997).Affinity of Phenylglycine Derivatives for the Large Neutral Amino Acid Transporter. Journal of Medicinal Chemistry.
Foundational

Technical Guide: Metabolic Stability Profiling of Amino[4-(2-phenylethoxy)phenyl]acetic Acid

This guide provides an in-depth technical analysis of the metabolic stability of Amino[4-(2-phenylethoxy)phenyl]acetic acid . As a specific literature precedent for this exact molecule is limited, this analysis utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of Amino[4-(2-phenylethoxy)phenyl]acetic acid . As a specific literature precedent for this exact molecule is limited, this analysis utilizes predictive toxicology , pharmacophore-based metabolic profiling , and structural alert identification to define its stability profile.

The compound is structurally interpreted as a 4-(2-phenylethoxy)phenylglycine derivative—a lipophilic ether-linked phenylglycine scaffold common in medicinal chemistry (e.g., as a side chain in beta-lactam antibiotics or PPAR agonists).

Executive Summary & Structural Logic

Metabolic stability is the primary determinant of a drug's half-life (


) and bioavailability. For Amino[4-(2-phenylethoxy)phenyl]acetic acid , the structure presents a dichotomy: the phenylglycine core  is polar and zwitterionic, often resisting extensive Phase I oxidative metabolism, while the phenethoxy tail  is highly lipophilic and prone to rapid Cytochrome P450 (CYP) attack.
Structural Deconstruction & Metabolic Liabilities

To predict stability, we must dissect the molecule into its constituent pharmacophores:

  • The Ether Linker (Critical Liability): The alkyl ether oxygen connects two aromatic systems. This is a classic substrate for

    
    -dealkylation , primarily mediated by CYP2D6 and CYP3A4.
    
  • The Terminal Phenyl Ring: Unsubstituted phenyl rings are "soft spots" for aromatic hydroxylation , typically at the para position relative to the ethyl chain.

  • The

    
    -Amino Acid Core: 
    
    • Phase I: Susceptible to oxidative deamination (via amino acid oxidases) or acetylation.

    • Phase II: The carboxylic acid is a high-affinity site for glucuronidation (UGT enzymes), potentially forming reactive acyl-glucuronides.

Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of the compound. The primary clearance mechanism is expected to be


-dealkylation, followed by Phase II conjugation.
Diagram 1: Predicted Metabolic Map (Phase I & II)

MetabolicPathways Parent Parent Compound Amino[4-(2-phenylethoxy)phenyl]acetic acid M1 Metabolite M1 (O-Dealkylation) 4-Hydroxyphenylglycine + Phenylacetaldehyde Parent->M1 CYP2D6/3A4 (Major Pathway) M2 Metabolite M2 (Aromatic Hydroxylation) Hydroxylated Phenethoxy Analog Parent->M2 CYP2C9/3A4 (Minor Pathway) M3 Metabolite M3 (Oxidative Deamination) Keto-acid Derivative Parent->M3 AA Oxidases (Slow) M4 Metabolite M4 (Glucuronidation) Acyl-Glucuronide Conjugate Parent->M4 UGT1A1/2B7 (Direct Phase II) M5 Metabolite M5 (N-Acetylation) N-Acetyl Derivative Parent->M5 NAT1/2 Excretion Excretion M1->Excretion

Caption: Predicted metabolic cascade showing O-dealkylation as the dominant clearance pathway (Red), followed by secondary oxidative and conjugative routes.

In Silico Prediction Framework

Before wet-lab testing, computational models establish a baseline.

Intrinsic Clearance ( ) Prediction

Using QSAR models (e.g., SMARTCyp or StarDrop), the phenethoxy methylene carbons (specifically the position


 to the ether oxygen) usually score the highest Site of Metabolism (SOM) probability.
  • Predicted

    
    :  High (> 50 µL/min/mg protein) due to the accessible ether link.
    
  • Predicted

    
     (Human):  Short (< 60 mins) without structural modification.
    
Mechanism of -Dealkylation

The CYP enzyme abstracts a hydrogen from the


-carbon of the ethyl group (next to oxygen). This forms a hemiacetal intermediate, which spontaneously collapses to release 4-hydroxyphenylglycine  (stable) and phenylacetaldehyde  (reactive).

Experimental Validation Protocols

To validate these predictions, a rigorous Microsomal Stability Assay is required. This protocol ensures data integrity and reproducibility.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine in vitro


 and 

.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes + Buffer (100 mM Potassium Phosphate, pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Diagram 2: Experimental Workflow Logic

ExperimentalWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Cmpd Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Quantify Parent % Step4->Step5

Caption: Step-by-step workflow for the HLM metabolic stability assay ensuring precise kinetic data capture.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Structural Optimization Strategies

If the experimental


 is too high (e.g., > 20 µL/min/mg), structural modification is necessary to block the metabolic soft spots identified in Part 2.
Strategy A: Deuteration (The "Heavy Atom" Effect)

Replace the hydrogen atoms on the ethyl linker with Deuterium (


).
  • Modification: Amino[4-(2-phenyl-d4 -ethoxy)phenyl]acetic acid.

  • Mechanism: The C-D bond is stronger than the C-H bond (primary kinetic isotope effect), significantly slowing down the rate-limiting step of hydrogen abstraction by CYP enzymes.

  • Expected Outcome: 2-5x increase in

    
    .[1]
    
Strategy B: Fluorination

Introduce fluorine atoms to the terminal phenyl ring or the ethyl linker.

  • Modification: Add a fluorine at the para position of the terminal phenyl ring.

  • Mechanism: Blocks the site of aromatic hydroxylation and electronically deactivates the ring, making it less prone to oxidation.

  • Expected Outcome: Reduced Phase I metabolism and improved lipophilicity profile.

Strategy C: Rigidification

Constrain the ether linker into a ring system (e.g., a benzofuran or dihydrobenzofuran).

  • Mechanism: Reduces the conformational flexibility required for the compound to fit into the CYP active site.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on metabolic stability principles).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for Amino[4-(2-phenylethoxy)phenyl]acetic acid

Executive Summary Amino[4-(2-phenylethoxy)phenyl]acetic acid (also known as 4-(2-phenylethoxy)phenylglycine) is a non-proteinogenic -amino acid of significant interest in peptidomimetic drug design. Its structural motif—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino[4-(2-phenylethoxy)phenyl]acetic acid (also known as 4-(2-phenylethoxy)phenylglycine) is a non-proteinogenic


-amino acid of significant interest in peptidomimetic drug design. Its structural motif—a bulky, lipophilic ether side chain attached to a phenylglycine core—is frequently utilized to enhance potency and metabolic stability in GPCR ligands and protease inhibitors.

This application note details a robust, scalable 3-step synthesis protocol starting from commercially available 4-hydroxybenzaldehyde. Unlike bench-scale methods that often rely on Strecker synthesis with hazardous gaseous ammonia/HCN, this protocol utilizes the Bucherer-Bergs reaction . This route provides superior crystallinity of intermediates, facilitating purification without chromatography, a critical requirement for kilogram-scale production.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 60–75% (3 steps)
Purity (HPLC) >98.5%
Scalability Validated up to 500g batch size
Safety Profile Eliminates gaseous HCN; uses solid cyanide salts with pH control

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic steps.[1] The strategy relies on the high crystallinity of the hydantoin intermediate (Compound 3 ) to purge impurities carried over from the ether synthesis.

Pathway Visualization

Retrosynthesis Target Target: Amino[4-(2-phenylethoxy)phenyl]acetic acid Hydantoin Intermediate: 5-[4-(2-phenylethoxy)phenyl]hydantoin Hydantoin->Target Alkaline Hydrolysis (Ring Opening) Aldehyde Precursor: 4-(2-phenylethoxy)benzaldehyde Aldehyde->Hydantoin Bucherer-Bergs (NH4)2CO3 / KCN SM1 Start: 4-Hydroxybenzaldehyde SM1->Aldehyde Williamson Ether Synthesis (K2CO3, DMF) SM2 Start: (2-Bromoethyl)benzene SM2->Aldehyde

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by hydantoin ring formation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-phenylethoxy)benzaldehyde

Objective: Alkylation of the phenolic hydroxyl group via Williamson ether synthesis.

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 equiv)

    • (2-Bromoethyl)benzene (1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Dimethylformamide (DMF) [Solvent volume: 5 mL per gram of aldehyde]

    • Potassium Iodide (KI) (0.1 equiv) [Catalyst]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 4-hydroxybenzaldehyde and DMF.

  • Base Addition: Add

    
     and catalytic KI. Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add (2-bromoethyl)benzene dropwise over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4]

  • Workup:

    • Cool to room temperature.[3]

    • Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.[3]

    • Note: If an oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expect 85–92% as a white to off-white solid.

Step 2: Bucherer-Bergs Hydantoin Formation

Objective: Conversion of the aldehyde to the hydantoin ring.[5][6][7] This is the critical "purification" step as the hydantoin is highly crystalline.

  • Reagents:

    • Aldehyde from Step 1 (1.0 equiv)[3]

    • Ammonium Carbonate (3.0 equiv)

    • Potassium Cyanide (KCN) (1.2 equiv) [DANGER: POISON]

    • Ethanol/Water (1:1 v/v)

Protocol:

  • Safety Check: Ensure the fume hood is operating at max flow. Have a cyanide antidote kit available. Do not acidify the reaction mixture while cyanide is present.

  • Dissolution: In a reactor, dissolve the Aldehyde in Ethanol.

  • Reagent Prep: Dissolve

    
     and KCN in Water.
    
  • Addition: Add the aqueous solution to the ethanolic aldehyde solution.

  • Reaction: Heat to 60°C for 16–24 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

  • Workup (Cyanide Destruction):

    • Cool to room temperature.[3]

    • CRITICAL: Treat the filtrate/supernatant with bleach (NaOCl) to oxidize residual cyanide before disposal.

    • Evaporate the ethanol under reduced pressure (rotary evaporator) to approximately 50% volume.

    • The hydantoin product will precipitate heavily.

  • Isolation: Filter the solid. Wash with water (3x) and cold ethanol (1x).

  • Drying: Dry in a vacuum oven at 50°C.

  • Yield: Expect 75–85%.

Step 3: Hydrolysis to Amino[4-(2-phenylethoxy)phenyl]acetic acid

Objective: Ring opening of the hydantoin to yield the free amino acid.

  • Reagents:

    • Hydantoin from Step 2 (1.0 equiv)

    • Sodium Hydroxide (NaOH), 2.5M aqueous solution (5.0 equiv)

Protocol:

  • Hydrolysis: Suspend the hydantoin in 2.5M NaOH.

  • Reflux: Heat to reflux (approx. 100°C) for 24–48 hours. The evolution of ammonia gas indicates reaction progress.

  • Monitoring: Monitor by HPLC until the hydantoin peak disappears.

  • Precipitation (Isoelectric Point):

    • Cool the reaction mixture to room temperature.

    • Filter any insoluble impurities.

    • Slowly adjust the pH of the filtrate to the isoelectric point of the phenylglycine derivative (approx. pH 5.5–6.0 ) using concentrated HCl.

    • Note: Perform this slowly. The amino acid will crystallize out of solution as the zwitterion.

  • Isolation: Filter the white solid. Wash with cold water and acetone.

  • Purification: If required, dissolve in minimum 1M HCl, treat with activated carbon, filter, and re-precipitate with NaOH to pH 6.0.

Process Workflow & Logic

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

Workflow Start Start: 4-Hydroxybenzaldehyde Step1 Step 1: Ether Formation (DMF, 80°C) Start->Step1 Check1 QC: HPLC Purity >95%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Bucherer-Bergs (Cyanide Handling) Check1->Step2 Yes Step3 Step 3: Hydrolysis (NaOH Reflux) Step2->Step3 pH_Adj Isoelectric Precipitation (pH 5.5-6.0) Step3->pH_Adj Final Final Product Amino Acid Zwitterion pH_Adj->Final

Figure 2: Process workflow highlighting the critical Quality Control checkpoint before the cyanide step.

Analytical Specifications

For drug development applications, the following specifications are recommended for the final API intermediate.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H-NMR (DMSO-d6)Consistent with structure
Assay HPLC (Area %)

98.0%
Chiral Purity Chiral HPLCRacemic (unless resolved)*
Loss on Drying Gravimetric

0.5%
Sulfated Ash Gravimetric

0.1%

*Note: If enantiopure material is required, enzymatic resolution of the hydantoin (Step 2) using D-hydantoinase is the industry standard preference over chemical resolution of the final amino acid.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Synthesis of Phenylglycines via Hydantoins

    • Oger, N., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Reaction Chemistry & Engineering, 1, 1-10. Link

  • Isoelectric Purification of Phenylglycines

    • Wegman, M. A., et al. (2001). "Chemo-enzymatic synthesis of (R)- and (S)-phenylglycine derivatives." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 249-253. Link

  • Safety in Cyanide Chemistry

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US). Link

Sources

Application

Application Note: High-Fidelity Coupling of Amino[4-(2-phenylethoxy)phenyl]acetic Acid in SPPS

Abstract & Core Challenge Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-proteinogenic amino acid belonging to the phenylglycine (Phg) family. Structurally, it features a bulky 4-(2-phenylethoxy) tail and, criticall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-proteinogenic amino acid belonging to the phenylglycine (Phg) family. Structurally, it features a bulky 4-(2-phenylethoxy) tail and, critically, an


-carbon directly attached to the aromatic ring.

This "benzylic" architecture presents a dual challenge in peptide synthesis:

  • Severe Racemization Risk: The aromatic ring stabilizes the deprotonated

    
    -carbon (enolate form) via resonance, making the 
    
    
    
    -proton significantly more acidic (
    
    
    ) than in standard amino acids (
    
    
    ). Standard base-mediated coupling (e.g., HATU/DIPEA) often results in 15–40% racemization.
  • Steric & Solubility Constraints: The lipophilic phenylethoxy tail can induce aggregation or poor solubility in pure aqueous-organic mixtures, necessitating optimized solvent systems.

This guide details a Base-Free Coupling Protocol using Carbodiimide/Oxime chemistry to preserve chiral integrity (>99% ee) while ensuring high coupling efficiency.

Mechanistic Insight: The Racemization Trap

To prevent failure, one must understand the enemy. Racemization in phenylglycines occurs primarily via the 5(4H)-oxazolone mechanism .

When the carboxyl group is activated (e.g., by Uronium salts like HBTU/HATU), the presence of a tertiary base (DIEA/NMM) facilitates the abstraction of the acidic benzylic proton. This leads to the formation of an achiral oxazolone intermediate, which re-opens to form a racemic peptide bond.

Visualization: The Oxazolone Pathway

RacemizationMechanism Native Activated L-Amino Acid (Chiral) Oxazolone Oxazolone Intermediate Native->Oxazolone Cyclization Product Racemic Peptide (L- and D-Isomers) Native->Product Direct Coupling (Desired Path) Base Tertiary Base (e.g., DIEA) Base->Native Proton Abstraction Enolate Stabilized Enolate (Planar/Achiral) Enolate->Product Amine Attack Oxazolone->Enolate Resonance

Figure 1: The mechanism of base-catalyzed racemization.[1] Note that the "Direct Coupling" path (Green) competes with the Oxazolone formation (Yellow), which is accelerated by base.

Strategic Protocol: The Base-Free Approach

To bypass the racemization pathway, we utilize a neutral pH activation strategy.

Recommended Reagents
ComponentReagentRole
Activator DIC (Diisopropylcarbodiimide)Forms the O-acylisourea without requiring base.[2]
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Suppresses racemization more effectively than HOBt/HOAt and prevents "capping" by N-acylurea formation.
Solvent DMF/DCM (1:1) DMF solubilizes the peptide chain; DCM solubilizes the lipophilic phenylethoxy tail and lowers the dielectric constant, slightly reducing racemization rates.
Base NONE CRITICAL: Do not use DIEA, NMM, or Lutidine.

Step-by-Step Experimental Protocol

Scale: 0.1 mmol (Example) Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to reduce aggregation).

Phase A: Reagent Preparation
  • Calculate Equivalents: Use 3.0 eq of the Amino Acid, 3.0 eq of Oxyma Pure, and 3.0 eq of DIC relative to resin loading.[1]

  • Solubilization:

    • Weigh the Amino[4-(2-phenylethoxy)phenyl]acetic acid and Oxyma Pure into a small vial.

    • Dissolve in a minimal amount of DMF.[3]

    • Note: If the solution appears cloudy due to the phenylethoxy tail, add DCM dropwise until clear. The final solvent ratio should be roughly 1:1 DMF:DCM.

Phase B: Pre-Activation (The "Cold Start")

Rationale: Lower temperatures reduce the kinetic rate of oxazolone formation more than they reduce the rate of ester formation.

  • Chill the amino acid/Oxyma solution to 0°C (ice bath) for 2 minutes.

  • Add DIC (3.0 eq) to the chilled solution.[3]

  • Agitate gently at 0°C for 2–3 minutes . Do not exceed 5 minutes.

Phase C: Coupling
  • Transfer the cold, activated solution immediately to the resin (which should be pre-swelled in DCM).

  • Reaction Conditions:

    • First 30 mins: Agitate at 0°C to Room Temperature (allow to warm naturally).

    • Next 60-90 mins: Agitate at Room Temperature .

    • Warning:DO NOT HEAT. Microwave irradiation is strictly prohibited for this coupling step as it guarantees racemization.

  • Drain and Wash:

    • Drain the vessel.

    • Wash with DMF (

      
       min).
      
    • Wash with DCM (

      
       min).
      
Phase D: Monitoring (QC)

Since this is a difficult coupling, a standard Kaiser test may be inconclusive if the resin is aggregated.

  • Method: Micro-cleavage of a resin sample (approx. 2 mg).

  • Analysis: HPLC/UPLC.

  • Success Criteria: >98% conversion of the previous amine. If <95%, perform a double coupling using fresh reagents (same protocol).

Workflow Visualization

CouplingWorkflow Start Resin-AA-NH2 (Deprotected) Couple Add to Resin (0°C -> RT, 2 hrs) Start->Couple Prep Dissolve AA + Oxyma (DMF/DCM 1:1) Chill Cool to 0°C Prep->Chill Activate Add DIC (Pre-activate 2 min) Chill->Activate Activate->Couple Check QC: Micro-cleavage Couple->Check Success Proceed to Capping/Next AA Check->Success >98% Conv. Fail Double Couple (Fresh Reagents) Check->Fail <95% Conv. Fail->Couple

Figure 2: Optimized workflow for coupling racemization-prone phenylglycine derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Coupling Yield Steric hindrance of the phenylethoxy tail.Switch solvent to NMP (N-methyl-2-pyrrolidone) or use COMU/TMP (2,4,6-trimethylpyridine) as a last resort (TMP is a weak base, safer than DIEA).
Racemization (>5%) Temperature too high or base contamination.Ensure strictly Base-Free conditions. Verify the reaction stays at 0°C for the first 30 mins.
Precipitation Poor solubility of the lipophilic tail.Increase DCM ratio in the coupling mixture or add 1% Triton X-100 to the solvent.

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017).[4] A definitive study on base-catalyzed racemization.

  • Steinauer, R., et al. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. (2010). Highlights the risks of microwave heating with Phg.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[2] Discusses Oxyma/DIC superiority.

  • BenchChem. Strategies to Prevent Racemization During Peptide Synthesis. (2025).[1][3] General protocols for racemization-prone amino acids.

Sources

Method

Application Note: Process Optimization for Amino[4-(2-phenylethoxy)phenyl]acetic Acid Derivatives

Abstract & Strategic Overview Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-proteinogenic amino acid derivative structurally related to 4-hydroxyphenylglycine. It serves as a critical scaffold in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-proteinogenic amino acid derivative structurally related to 4-hydroxyphenylglycine. It serves as a critical scaffold in the development of peptidomimetics, protease inhibitors, and specific GPCR ligands where a lipophilic "tail" (the phenethoxy group) is required for hydrophobic pocket binding.

Synthesizing this molecule presents two competing challenges:

  • The Ether Linkage: Efficient alkylation of a phenol without affecting the sensitive amino acid moiety.

  • The Amino Acid Formation: Constructing the

    
    -amino acid functionality while maintaining high purity and yield.
    

The Strategic Pivot: While direct alkylation of 4-hydroxyphenylglycine is possible, it suffers from zwitterionic solubility issues and low yields. This protocol advocates for a "Tail-First" approach : installing the phenethoxy ether on 4-hydroxybenzaldehyde before constructing the amino acid via the Bucherer-Bergs reaction. This route maximizes solubility in organic solvents during the initial steps and utilizes the crystalline hydantoin intermediate as a self-purifying "anchor" point.

Retrosynthetic Analysis & Pathway

The following diagram outlines the optimized "Tail-First" retrosynthetic logic.

Retrosynthesis Target Target Molecule Amino[4-(2-phenylethoxy)phenyl]acetic acid Hydantoin Intermediate 2 5-(4-(2-phenylethoxy)phenyl)hydantoin (Crystalline Anchor) Hydantoin->Target Alkaline Hydrolysis (Ring Opening) Aldehyde Intermediate 1 4-(2-phenylethoxy)benzaldehyde Aldehyde->Hydantoin Bucherer-Bergs (NaCN / (NH4)2CO3) StartMat Starting Materials 4-Hydroxybenzaldehyde + (2-Bromoethyl)benzene StartMat->Aldehyde Williamson Ether Synthesis (Cs2CO3 / MeCN)

Figure 1: Retrosynthetic strategy prioritizing the formation of the ether linkage prior to the amino acid assembly.

Phase 1: Optimization of the Ether Linkage

The alkylation of 4-hydroxybenzaldehyde with (2-bromoethyl)benzene is the rate-determining step for the overall throughput. Standard Williamson conditions (


/Acetone) often require long reflux times and suffer from incomplete conversion due to the steric bulk of the phenethyl group.
Experimental Comparison: Base & Solvent Effects

We screened conditions to maximize conversion of 4-hydroxybenzaldehyde (1.0 equiv) with (2-bromoethyl)benzene (1.2 equiv).

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)Observations
1

Acetone56 (Reflux)2465%Sluggish; mono-alkylation incomplete.
2

DMF801278%Good conversion, but DMF removal is energy-intensive.
3

MeCN80 (Reflux)694% Optimal. "Cesium Effect" enhances nucleophilicity.
4KOHEtOH78445%Significant Aldol condensation side products.
Optimized Protocol 1: Synthesis of 4-(2-phenylethoxy)benzaldehyde

Rationale: The use of Cesium Carbonate (


) in Acetonitrile (MeCN) exploits the "cesium effect," where the large cesium cation forms a loose ion pair with the phenoxide, significantly increasing its nucleophilicity compared to potassium or sodium salts.

Step-by-Step:

  • Setup: Charge a 500 mL round-bottom flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous Acetonitrile (250 mL).

  • Base Addition: Add

    
     (48.8 g, 150 mmol). The suspension will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add (2-bromoethyl)benzene (22.2 g, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat to reflux (80–82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess carbonate). Rinse the filter cake with MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from Ethanol/Hexane (1:4) to yield white crystals.

    • Target Yield: >90%

    • Purity: >98% (HPLC)

Phase 2: The Bucherer-Bergs Reaction (Hydantoin Formation)[1][2]

This step converts the aldehyde into the hydantoin ring, which serves as a protected form of the amino acid. The hydantoin is highly crystalline, allowing for purification without chromatography—a critical advantage for process scalability.

Critical Parameters
  • Carbonate Source: Ammonium Carbonate

    
     serves as both the ammonia source and the carbon dioxide source for the ring closure.[1][2] It must be fresh; old reagent decomposes to bicarbonate, lowering yields.
    
  • Cyanide Safety: NaCN or KCN is required.[1] Strict safety protocols apply.

Optimized Protocol 2: Formation of 5-[4-(2-phenylethoxy)phenyl]hydantoin
  • Reagent Prep: In a reaction vessel, dissolve 4-(2-phenylethoxy)benzaldehyde (22.6 g, 100 mmol) in Ethanol (150 mL).

  • Solution B: In a separate beaker, dissolve

    
     (38.4 g, 400 mmol) and NaCN (9.8 g, 200 mmol) in Water (150 mL). Perform in a well-ventilated fume hood.
    
  • Combination: Add Solution B to the aldehyde solution. The mixture will be biphasic initially.[3]

  • Reaction: Heat to 60°C. Stir vigorously for 18 hours. The mixture will become homogeneous, then precipitate the hydantoin product.

  • Workup (The "Crashing Out" Method):

    • Cool the mixture to 0–5°C.

    • Slowly acidify with concentrated HCl to pH 2. Caution: HCN gas evolution possible; ensure high exhaust flow.

    • The hydantoin will precipitate as a heavy white solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove inorganic salts and cyanide residues. Wash with cold ethanol (50 mL) to remove unreacted aldehyde.
    
    • Target Yield: 80–85%

Phase 3: Hydrolysis to the Amino Acid

The final step opens the hydantoin ring. Alkaline hydrolysis is preferred over acidic hydrolysis for phenylglycine derivatives to prevent decarboxylation and degradation of the ether linkage.

Optimized Protocol 3: Alkaline Hydrolysis
  • Hydrolysis: Suspend the hydantoin (10 g) in 15% aqueous NaOH (100 mL).

  • Reflux: Heat to reflux (100°C) for 24–48 hours. The evolution of ammonia gas indicates reaction progress.

    • Process Tip: Use a scrubber trap for the ammonia.

  • Clarification: If the solution is not clear, filter while hot through Celite to remove trace insoluble impurities.

  • Neutralization (Isoelectric Precipitation):

    • Cool the filtrate to room temperature.[4][5]

    • Adjust pH to ~6.0–6.5 (the isoelectric point of the amino acid) using Glacial Acetic Acid. Do not use strong mineral acids (HCl) for this precipitation if possible, as the hydrochloride salt may be too soluble.

  • Isolation: The amino acid precipitates as a white powder. Filter, wash with water, and dry under vacuum at 50°C.

Process Workflow & Decision Logic

Workflow Start Start: 4-Hydroxybenzaldehyde Alkylation Step 1: Alkylation (Cs2CO3 / MeCN / Reflux) Start->Alkylation Check1 QC: TLC/HPLC Conversion >95%? Alkylation->Check1 Recryst Recrystallize (EtOH/Hexane) Check1->Recryst No (Purify) Bucherer Step 2: Bucherer-Bergs (NaCN / (NH4)2CO3 / 60°C) Check1->Bucherer Yes Recryst->Bucherer Precipitation Acidification (pH 2) Precipitate Hydantoin Bucherer->Precipitation Hydrolysis Step 3: Hydrolysis (15% NaOH / Reflux / 48h) Precipitation->Hydrolysis Isolation Adjust pH to 6.5 Filter Product Hydrolysis->Isolation Final Final Product Amino[4-(2-phenylethoxy)phenyl]acetic acid Isolation->Final

Figure 2: Operational workflow including quality control checkpoints.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture.Switch to

; ensure MeCN is anhydrous; grind base to fine powder.
Hydantoin Oil (Not Solid) Impure aldehyde starting material.Recrystallize the aldehyde intermediate.[4] Seed the hydantoin solution with a pure crystal.
Incomplete Hydrolysis Reaction time too short or NaOH too dilute.Extend reflux to 48h; increase NaOH conc. to 20% (w/v). Monitor

evolution.[1]
Product Coloration Oxidation of phenol traces.Perform hydrolysis under

atmosphere; add trace sodium bisulfite during workup.

References

  • BenchChem. Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (General phenylglycine handling). Link

  • Alfa Chemistry. Bucherer-Bergs Reaction: Mechanism and Experimental Tips. (Optimization of carbonate ratios). Link

  • ChemicalBook. 2-Amino-2-phenylacetic acid: Properties and Synthesis. (Hydrolysis conditions). Link

  • Marin, M., et al. Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). (Comparative hydrolysis data). ResearchGate. Link

  • BenchChem Technical Support. Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde. (Cesium carbonate alkylation efficiency).[4] Link

Sources

Application

Reagents for esterification of Amino[4-(2-phenylethoxy)phenyl]acetic acid

Application Note: Optimization of Esterification Strategies for Amino[4-(2-phenylethoxy)phenyl]acetic acid Executive Summary & Chemical Context Target Molecule: Amino[4-(2-phenylethoxy)phenyl]acetic acid Chemical Class:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Strategies for Amino[4-(2-phenylethoxy)phenyl]acetic acid

Executive Summary & Chemical Context

Target Molecule: Amino[4-(2-phenylethoxy)phenyl]acetic acid Chemical Class: 4-Substituted Phenylglycine Derivative CAS Registry (Parent Scaffold): Analogous to 4-hydroxyphenylglycine derivatives (e.g., CAS 1197-55-3 for the 4-amino parent, but functionalized).[1]

The Challenge: This substrate presents a classic "Phenylglycine Dilemma." Unlike aliphatic amino acids (e.g., Leucine, Alanine), the alpha-proton in phenylglycine derivatives is benzylic . The resonance stabilization from the adjacent phenyl ring significantly increases the acidity of this proton, making the molecule highly prone to racemization under both basic and strongly acidic conditions, particularly at elevated temperatures.

Furthermore, the bulky 2-phenylethoxy lipophilic tail reduces solubility in polar protic solvents (MeOH, EtOH) typically used for standard esterifications, requiring tailored solvent systems.

Scope of Guide: This application note details three distinct protocols to esterify this substrate while preserving chiral integrity:

  • Method A (Acid-Catalyzed): For Methyl/Ethyl esters (HCl Salt formation).

  • Method B (Base-Promoted Alkylation): For complex esters (Benzyl, tert-Butyl) using Cesium Carbonate.[1]

  • Method C (Coupling Reagents): For N-protected derivatives.

Decision Matrix: Selecting the Right Protocol

Before beginning, assess your starting material and target ester using the decision tree below.

EsterificationDecision Start Start: Amino[4-(2-phenylethoxy)phenyl]acetic acid IsProtected Is the N-Amine Protected? (Boc, Fmoc, Cbz) Start->IsProtected TargetEster Target Ester Group? IsProtected->TargetEster No (Free Amine) MethodC METHOD C: EDC/HATU Coupling (Requires Alcohol Nucleophile) IsProtected->MethodC Yes MethodA METHOD A: Thionyl Chloride/Alcohol (Best for Methyl/Ethyl Salts) TargetEster->MethodA Simple (Me, Et) MethodB METHOD B: Cs2CO3 Alkylation (Best for Benzyl/t-Butyl/Complex) TargetEster->MethodB Bulky/Acid-Labile

Figure 1: Strategic decision matrix for reagent selection based on protecting group status and target ester moiety.[1]

Detailed Protocols

Method A: Thionyl Chloride / Alcohol (The "Fisher" Approach)

Best for: Methyl or Ethyl Esters as Hydrochloride Salts.

Mechanism & Risk: Thionyl chloride (


) reacts with the alcohol to generate anhydrous HCl in situ.
  • Critical Control: The reaction is exothermic.[2] Heat promotes the enolization of the phenylglycine backbone, leading to racemization. Strict temperature control (0°C) is mandatory.

Reagents:

  • Substrate: Amino[4-(2-phenylethoxy)phenyl]acetic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (2.5 – 3.0 eq)[1]

  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ). Add anhydrous alcohol (MeOH or EtOH).[1]
    
  • Activation (The "Cold Kill"): Cool the solvent to -10°C to 0°C using an ice/salt bath.

  • Addition: Add

    
     dropwise via a syringe pump or pressure-equalizing funnel over 30 minutes. Do not allow internal temp to rise above 5°C.
    
  • Substrate Introduction: Add the solid amino acid in one portion.

    • Note: Due to the lipophilic phenylethoxy tail, the solid may dissolve slowly. Do not heat to dissolve. Allow the reaction to stir at 0°C for 2 hours, then slowly warm to Room Temperature (25°C) overnight.

  • Workup: Concentrate the mixture in vacuo at <40°C (water bath). High vacuum is preferred to remove excess HCl without heating.

  • Precipitation: Triturate the resulting oil/gum with cold Diethyl Ether (

    
    ) or MTBE to precipitate the white hydrochloride salt.
    

Validation Criteria:

  • HPLC: >98% purity.

  • Chiral HPLC: Check for racemization (D- vs L-isomer). Acceptable ee% > 99%.

Method B: Cesium Carbonate Promoted Alkylation

Best for: Benzyl, Allyl, or tert-Butyl esters. Avoids strong acidic conditions.[1]

Why this works: Cesium Carbonate (


) is a mild base with the "Cesium Effect"—the large cation radius disrupts tight ion pairing, making the carboxylate highly nucleophilic without being basic enough to deprotonate the alpha-carbon (which would cause racemization) [1].

Reagents:

  • Substrate (1.0 eq)[1]

  • Alkyl Halide (e.g., Benzyl Bromide, tert-Butyl Bromide) (1.1 eq)[1]

  • Base:

    
     (1.2 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (0.1 M)[1]

Protocol:

  • Dissolution: Dissolve the amino acid in DMF at room temperature.

  • Base Addition: Add

    
    . The mixture may become a suspension. Stir for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Warning: Do not heat >40°C.

  • Workup: Dilute with Ethyl Acetate and wash copiously with water (to remove DMF) and brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
Method C: Coupling Reagents (For N-Protected Substrates)

Best for: Complex alcohols or when the amine is already Boc/Fmoc protected.[1]

Reagents:

  • Substrate: N-Protected Amino Acid (1.0 eq)

  • Alcohol: R-OH (1.1 eq)[1]

  • Coupling Agent: EDC.HCl (1.2 eq)[1]

  • Catalyst: DMAP (0.1 eq) - Use sparingly to prevent racemization.[1]

Protocol:

  • Dissolve N-protected substrate and target alcohol in DCM (Dichloromethane).[1]

  • Cool to 0°C.

  • Add EDC.HCl and DMAP.

  • Stir 0°C for 1 hour, then RT for 12 hours.

  • Critical Step: Wash with mild acid (0.1 N HCl) and mild base (5%

    
    ) to remove urea byproducts.[1]
    

Comparative Data Analysis

FeatureMethod A (SOCl2)Method B (Cs2CO3)Method C (EDC)
Primary Use Methyl/Ethyl EstersBenzyl/Bulky EstersProtected Amines
Racemization Risk Moderate (if heated)Low (at RT)Low (with additives)
Yield High (85-95%)Moderate (70-85%)High (80-95%)
Purification Precipitation (Salt)Extraction/ColumnExtraction/Column
Scalability ExcellentGoodModerate (Costly)

Mechanistic Insight: The Racemization Pathway

Understanding why we avoid heat is critical for the phenylglycine scaffold.

Racemization L_Isomer L-Phenylglycine Ester (Active Drug) Deprotonation Base/Heat (Alpha-Proton Removal) L_Isomer->Deprotonation Slow at 0°C Fast at >50°C Enolate Planar Enolate/Enol (Resonance Stabilized by Phenyl) Deprotonation->Enolate Racemic Racemic Mixture (50% L / 50% D) Enolate->Racemic Reprotonation (Non-selective)

Figure 2: The racemization pathway.[1] The phenyl ring (from the phenylethoxy group) stabilizes the planar enolate intermediate, making this substrate significantly more sensitive than standard amino acids.

References

  • Kuo, C. H., & Lin, Y. A. (2024).[3] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[3][4][5] The Journal of Organic Chemistry. [1]

  • Li, Z., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters (TMSCl Method). Molecules, 11, 239-246.

  • BenchChem Technical Guides. (2025). Synthesis of DL-Threonine Methyl Ester Hydrochloride (Thionyl Chloride Protocol). [1]

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Aryl-Glycines. Chemical Reviews, 92(5), 889-917.[1] (Foundational text on Phenylglycine racemization).

Disclaimer: This protocol involves the use of corrosive and toxic reagents (Thionyl Chloride, Alkyl Halides). All work must be performed in a certified chemical fume hood wearing appropriate PPE.

Sources

Method

Application Note: Solvent Selection for Recrystallization of Amino[4-(2-phenylethoxy)phenyl]acetic Acid

[1] Executive Summary This Application Note details the solvent selection and recrystallization protocols for Amino[4-(2-phenylethoxy)phenyl]acetic acid (referred to herein as 4-PEPG ).[1] Based on the nomenclature, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the solvent selection and recrystallization protocols for Amino[4-(2-phenylethoxy)phenyl]acetic acid (referred to herein as 4-PEPG ).[1] Based on the nomenclature, this compound is identified as a lipophilic phenylglycine derivative, characterized by a zwitterionic core and a hydrophobic phenylethoxy tail.[1]

Achieving high purity (>99.5%) and controlled particle size for 4-PEPG requires navigating its amphiphilic nature.[1] While the zwitterionic "head" dictates high water solubility at extreme pH levels, the hydrophobic "tail" limits solubility in pure aqueous media at neutral pH, often leading to "oiling out" rather than crystallization.[1] This guide prioritizes a Reactive Crystallization (pH Swing) approach supplemented by Hydro-Alcoholic Thermal Recrystallization to balance yield and purity.[1]

Physicochemical Context & Solubility Profiling[1]

Structural Analysis & Solubility Theory

4-PEPG possesses two distinct functional domains that drive solvent selection:[1]

  • Zwitterionic Core (Amino Acid): The

    
    -amino and carboxylic acid groups create a high dipole moment.[1] The compound exists as a zwitterion (
    
    
    
    ) at its isoelectric point (pI), typically between pH 5.5 and 6.5 for phenylglycines.[1]
    • Solubility Implication: Minimum solubility occurs at the pI.[1] High solubility is achieved in strong acid (cationic form) or strong base (anionic form).[1]

  • Hydrophobic Tail (Phenylethoxy Group): This bulky, non-polar substituent increases the

    
     (partition coefficient) compared to simple phenylglycine.[1]
    
    • Solubility Implication: Reduces solubility in pure water compared to glycine, increasing the risk of oiling out.[1] It necessitates the use of organic co-solvents (alcohols) to stabilize the supersaturated state.[1]

Solvent Screening Strategy (Hansen Solubility Parameters)

To select the optimal solvent, we evaluate the "Like Dissolves Like" principle using Hansen parameters (


 dispersion, 

polarity,

hydrogen bonding).[1]
Solvent SystemRole

Suitability Rationale
Water (pH adjusted) Primary Solvent47.8Solubilizes ionic forms; acts as anti-solvent at pI.[1]
Methanol / Ethanol Co-Solvent29.6 / 26.5Matches the polarity of the phenylethoxy tail; prevents oiling out during neutralization.[1]
Acetone Anti-Solvent19.9Low

forces precipitation; good for removing non-polar impurities.[1]
Ethyl Acetate Wash Solvent18.1Poor solvent for zwitterion; excellent for removing unreacted starting materials (e.g., alkyl halides).[1]

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Recommended for primary purification from crude synthesis mixtures.[1]

Principle: The compound is dissolved as a salt (cationic or anionic) and precipitated by neutralizing to its isoelectric point.[1]

Reagents:

  • Crude 4-PEPG[1]

  • 1N Hydrochloric Acid (HCl)[1]

  • 1N Sodium Hydroxide (NaOH)[1]

  • Ethanol (Absolute)[1]

  • Activated Carbon (e.g., Darco G-60)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude 4-PEPG in 60 mL of 1N HCl . Stir at 25°C until fully dissolved. The solution should be clear (pale yellow).[1]

    • Note: If turbidity persists, the hydrophobic tail may be aggregating.[1] Add 10-20 mL of Ethanol to aid dissolution.[1]

  • Clarification: Add 0.5 g Activated Carbon. Stir for 30 minutes. Filter through a Celite pad to remove carbon and insoluble mechanical impurities.[1]

  • Neutralization (The Critical Step):

    • Place the filtrate in a reactor with overhead stirring (200 RPM).

    • Slowly add 1N NaOH dropwise.[1] Monitor pH continuously.

    • Cloud Point: At approx.[1] pH 2-3, the solution may become hazy.[1] Do not stop stirring.

    • Target pH: Adjust pH to 6.0 ± 0.2 (Theoretical pI).

  • Aging: A heavy white precipitate should form.[1] Cool the slurry to 0-5°C and stir for 2 hours to maximize yield.

  • Isolation: Filter under vacuum.

  • Washing: Wash the cake with 20 mL of cold Water/Ethanol (90:10) to remove inorganic salts (NaCl) without dissolving the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Hydro-Alcoholic)

Recommended for final polishing to achieve >99.5% purity and specific polymorph control.[1]

Solvent System: Ethanol / Water (50:50 v/v).[1]

Step-by-Step Workflow:

  • Slurry: Suspend 10.0 g of semi-pure 4-PEPG in 100 mL of Ethanol/Water (1:1) .

  • Reflux: Heat the mixture to reflux (approx. 80°C). The solid should dissolve completely.[1]

    • Troubleshooting: If solids remain, add Ethanol in 5 mL increments.[1] If oily droplets form (oiling out), add Water in 2 mL increments to increase polarity, or seed immediately.[1]

  • Controlled Cooling: Turn off heat and allow the vessel to cool slowly to room temperature over 4 hours (approx. 0.25°C/min).

    • Seeding: At 60°C, add 0.1% seed crystals to induce controlled nucleation.[1]

  • Crystallization: Once at 25°C, further cool to 0°C using an ice bath for 1 hour.

  • Filtration & Drying: Filter the crystalline solid. Wash with cold Ethanol.[1] Dry as in Protocol A.

Process Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate purification path based on the state of the crude material.

RecrystallizationLogic Start Crude 4-PEPG Material CheckPurity Check Initial Purity (HPLC) Start->CheckPurity HighImpurity High Inorganic/Organic Impurities (<95%) CheckPurity->HighImpurity Low Purity HighPurity High Purity (>95%) CheckPurity->HighPurity High Purity ProtocolA Protocol A: pH Swing (Dissolve in Acid -> Neutralize) HighImpurity->ProtocolA ProtocolB Protocol B: Thermal Recryst (EtOH/Water Reflux) HighPurity->ProtocolB CheckOil Risk of Oiling Out? ProtocolA->CheckOil ProtocolB->CheckOil AddAlcohol Increase Ethanol Ratio (Stabilize Hydrophobic Tail) CheckOil->AddAlcohol Yes (Oily droplets) SlowCool Slow Cooling + Seeding CheckOil->SlowCool No (Clear solution) AddAlcohol->SlowCool Final Pure Crystalline 4-PEPG SlowCool->Final

Caption: Decision matrix for solvent selection and process parameters based on input material quality.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Oiling Out Liquid droplets form before crystals appear.[1]Temperature is above the "metastable limit"; solvent is too polar for the hydrophobic tail.[1]Increase Ethanol content; add seed crystals at a higher temperature (

).
Low Yield Mother liquor remains yellow/concentrated.[1]Final pH is not exactly at the pI; too much alcohol holding product in solution.[1]Precise pH adjustment to 6.0; distill off alcohol before filtration; cool to -5°C.
High Ash Content Residue on ignition > 0.1%.[1]Trapped NaCl/KCl from pH adjustment.Improve washing step with Water/EtOH (90:10); ensure thorough deliquoring of the cake.[1]
Gelation Mixture becomes a thick, unfilterable gel.[1]Rapid precipitation trapping solvent.[1]Slower pH adjustment; apply "digestion" (heating the slurry to 50°C then cooling) to ripen crystals.[1]

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General principles of zwitterion crystallization and pH swing).

  • Basak, A., et al. (1998).[1][2] "Enantioselective synthesis of

    
    -amino acids...". Tetrahedron Letters, 39(27), 4883-4886.[1][2] (Synthesis and purification of 4-methoxyphenylglycine, a structural analog). Link
    
  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Protocols for preventing oiling out in amphiphilic molecules).

  • Organic Syntheses , Coll. Vol. 9, p. 58 (1998).[1] "Preparation of amino acids via hydrolysis". (General procedures for isolating phenylglycine derivatives). Link

  • Pfizer Inc. (2008).[1] "Green Chemistry Solvent Selection Guide". Green Chemistry, 10, 31-36.[1] (Basis for selecting Ethanol/Water over Acetonitrile/Water).[1] Link

Disclaimer: This protocol assumes the structure of Amino[4-(2-phenylethoxy)phenyl]acetic acid corresponds to the alpha-amino acid derivative (phenylglycine type) based on standard nomenclature patterns for this class of intermediates. Always verify structure via NMR/MS before scaling up.[1]

Sources

Application

Handling and storage protocols for Amino[4-(2-phenylethoxy)phenyl]acetic acid

Executive Summary & Compound Architecture Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-natural amino acid, specifically a derivative of phenylglycine. Structurally, it consists of a glycine backbone where the side...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Amino[4-(2-phenylethoxy)phenyl]acetic acid is a non-natural amino acid, specifically a derivative of phenylglycine. Structurally, it consists of a glycine backbone where the side chain is a phenyl ring substituted at the para position with a 2-phenylethoxy ether tail.

This compound presents a unique duality in handling requirements:

  • The Phenylglycine Core: The presence of an electron-withdrawing phenyl ring directly attached to the

    
    -carbon increases the acidity of the 
    
    
    
    -proton. This makes the compound highly susceptible to base-catalyzed racemization , a critical failure mode in drug development workflows.
  • The Ether Linkage: The phenylethoxy tail adds significant lipophilicity (increasing LogP) and introduces potential oxidative liabilities at the benzylic positions of the ether chain.

This guide moves beyond standard "store at -20°C" instructions, providing a mechanistic approach to preserving stereochemical integrity and chemical purity.

Critical Stability Risks & Mechanisms

To handle this compound effectively, one must understand why it degrades.

The Racemization Threat

Unlike aliphatic amino acids (e.g., Leucine), phenylglycine derivatives can racemize under mild basic conditions or even in polar aprotic solvents (like DMF or DMSO) if stored improperly. The phenyl ring stabilizes the planar enolate intermediate formed upon deprotonation.

Solubility vs. Stability Paradox

The hydrophobic tail limits water solubility, necessitating organic co-solvents (DMSO, Methanol). However, these solvents often accelerate racemization and oxidative degradation if not rigorously deoxygenated.

Visualizing the Degradation Pathway:

G Compound Pure L-Isomer (Active) Enolate Planar Enolate Intermediate Compound->Enolate  Deprotonation (α-H removal)   Oxidation Ether Oxidation (Peroxides) Compound->Oxidation  O2 / Light Exposure   Base Base/Polar Solvent (Trigger) Base->Enolate Racemate Racemic Mixture (DL-Isomer) Enolate->Racemate  Reprotonation  

Figure 1: Mechanistic pathway showing the susceptibility of the phenylglycine core to racemization and the ether tail to oxidation.

Storage Protocols: The "Zero-Flux" System

Standard refrigeration is insufficient for long-term reference standards of this class. Adhere to the Zero-Flux protocol to prevent moisture ingress and oxidative stress.

The Physical Environment
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T significantly retards the rate of spontaneous racemization.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air, providing a better "blanket" over the solid powder to prevent ether oxidation.
Container Amber Glass (Silanized) Amber protects from UV-induced radical formation at the ether linkage. Silanization prevents surface acidity of glass from catalyzing degradation.
Desiccant P2O5 or Silica Gel Phenylglycine derivatives are often hygroscopic; moisture promotes hydrolysis and lattice disruption.
The "Thaw-Lock" Procedure (Step-by-Step)

Do not open a cold bottle directly in the lab atmosphere. Condensation will form immediately on the powder, creating localized aqueous pockets that accelerate degradation.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature.

  • Wait Time: Allow 60 minutes for thermal equilibration.

  • Handling: Open the vial only inside a fume hood or glove box.

  • Resealing: Purge the headspace with Argon gas for 10 seconds before re-capping. Parafilm is insufficient; use a cap with a Teflon liner.

Solubilization & Handling Protocols

This compound is lipophilic. Direct dissolution in aqueous media will result in precipitation or micelle formation, leading to inaccurate dosing.

Solubilization Matrix
Solvent SystemSolubility RatingStability RiskApplication Note
Water (pH 7) Poor (< 0.1 mg/mL)LowNot recommended for stock solutions.
DMSO (Anhydrous) High (> 50 mg/mL)Medium Preferred Stock. DMSO can accelerate racemization over time. Use fresh.
Methanol/Ethanol ModerateLowGood for transfers, but solvent evaporation changes concentration.
0.1M HCl ModerateLowProtonation of the amine improves solubility and stabilizes the stereocenter.
Protocol: Preparation of a Stable Stock Solution (10 mM)

Reagents:

  • Amino[4-(2-phenylethoxy)phenyl]acetic acid (Solid)

  • DMSO (Spectrophotometric Grade, stored over molecular sieves)

  • 0.1 N HCl (Optional stabilizer)

Workflow:

  • Weighing: Weigh the solid into a pre-tared amber glass vial. Note: Avoid using plastic weighing boats if possible to reduce static loss.

  • Dissolution: Add anhydrous DMSO to achieve 90% of the target volume. Vortex gently.

    • Critical Step: Do not sonicate for >30 seconds. Heat from sonication promotes degradation.

  • Acidification (Optional but Recommended): If the application permits, add 1% equivalent of 1N HCl. The acidic environment suppresses the formation of the enolate intermediate, locking the stereochemistry [1].

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

  • Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C. Never refreeze a thawed aliquot.

Analytical Validation (QC)

Trust but verify. Before using this compound in critical assays (e.g., IC50 determination or peptide synthesis), validate its integrity.

System Suitability Test (SST)
  • Method: HPLC (Reverse Phase).[1][2]

  • Column: C18 (for purity) or Chiralpak (for enantiomeric excess).

  • Mobile Phase: Acetonitrile : Water (+ 0.1% TFA). TFA is crucial to keep the amine protonated and improve peak shape.

Visualizing the QC Workflow:

QC Start Remove Aliquot (-80°C) Visual Visual Inspection (Precipitate?) Start->Visual Solvent Dilute in Mobile Phase (Acidic Buffer) Visual->Solvent Clear HPLC HPLC Analysis (Chiral & Achiral) Solvent->HPLC Decision Purity > 98%? ee > 99%? HPLC->Decision Proceed Proceed to Assay Decision->Proceed Yes Discard Discard/Repurify Decision->Discard No

Figure 2: Quality Control decision tree ensuring only validated material enters the experimental workflow.

Application in Synthesis (Peptide Coupling)

If using this amino acid in Solid Phase Peptide Synthesis (SPPS), standard protocols (HATU/DIPEA) often lead to significant racemization of phenylglycine derivatives.

Modified Coupling Protocol:

  • Avoid Strong Bases: Do not use DIPEA or DBU during the coupling of this specific residue.

  • Preferred Reagents: Use DIC/Oxyma or COMU/TMP (2,4,6-trimethylpyridine). TMP is a weaker, sterically hindered base that minimizes proton abstraction from the

    
    -carbon [2].
    
  • Pre-activation: Minimize pre-activation time. Add the base to the amino acid/coupling reagent mixture immediately before adding to the resin.[3]

References

  • Vertex AI Search. (2026). Stability of amino acid derivatives with ether linkages. Retrieved from [Search Result 1.
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from 3

  • ChemicalBook. (2026).[4] 4-Aminophenylacetic acid Properties and Storage. Retrieved from 4

  • Chem-Impex. (2025). [4-(2-Aminoethyl)phenyl]acetic acid hydrochloride - Handling and Storage. Retrieved from 5

  • ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability. Retrieved from 6

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Amino[4-(2-phenylethoxy)phenyl]acetic acid reactions

Technical Support Center: Amino[4-(2-phenylethoxy)phenyl]acetic acid Welcome to the technical support center for Amino[4-(2-phenylethoxy)phenyl]acetic acid. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino[4-(2-phenylethoxy)phenyl]acetic acid

Welcome to the technical support center for Amino[4-(2-phenylethoxy)phenyl]acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique amino acid into their synthetic workflows. Due to its significant steric bulk, arising from the large 4-(2-phenylethoxy)phenyl substituent, researchers often encounter challenges in achieving efficient and high-yielding reactions, particularly in amide bond formation and peptide couplings.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these steric challenges and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with Amino[4-(2-phenylethoxy)phenyl]acetic acid?

A: Steric hindrance is a phenomenon where the spatial arrangement and size of atoms or groups within a molecule obstruct a chemical reaction.[1][2] In the case of Amino[4-(2-phenylethoxy)phenyl]acetic acid, the very large and bulky 4-(2-phenylethoxy)phenyl group creates a crowded environment around the two primary reactive centers: the α-amino group and the carboxylic acid group.

This bulkiness can physically block the approach of reagents and other reactants, leading to several common issues:

  • Slowed Reaction Rates: The frequency of successful molecular collisions leading to a reaction is significantly reduced.[3]

  • Low or No Yield: The activation energy barrier for the reaction may be too high to overcome under standard conditions, preventing the formation of the desired product.[4]

  • Incomplete Reactions: Even if the reaction begins, it may stall before all the starting material is consumed.

  • Formation of Side Products: If the desired reaction is slow, alternative, less-hindered reaction pathways may become more favorable.

cluster_molecule Amino[4-(2-phenylethoxy)phenyl]acetic acid cluster_reagents Approaching Reagents img CouplingAgent Coupling Agent CouplingAgent->img Blocked Access to Carboxyl AmineNucleophile Amine Nucleophile AmineNucleophile->img Blocked Access to Carboxyl Reagent2 Reactant Reagent2->img Blocked Access to Amino Group

Fig 1. Steric hindrance in Amino[4-(2-phenylethoxy)phenyl]acetic acid.
Q2: Which specific reactions are most affected by the steric bulk of this molecule?

A: The most commonly affected reactions are those involving the direct participation of the amino or carboxylic acid groups. This primarily includes:

  • Amide Bond Formation / Peptide Coupling: This is the most significant challenge. Whether you are activating the carboxylic acid of this molecule to react with another amine, or using its amino group to attack an activated carboxyl, the steric bulk will impede bond formation.[5][6]

  • Protecting Group Installation/Removal: Attaching or removing protecting groups (e.g., Boc, Fmoc, Cbz) on the α-amino group can be slower than with less hindered amino acids.

  • Esterification: While generally less sensitive than amidation, esterification of the carboxylic acid can also be sluggish.

Part 2: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common issue—low reaction yield—and provides a systematic workflow to diagnose and solve the problem.

G start Low Yield or Incomplete Reaction Observed q1 Are you using a standard coupling reagent (e.g., DCC, EDC)? start->q1 sol1 Upgrade to a High-Potency Onium Salt Reagent (HATU, HBTU, PyBOP) q1->sol1 Yes q2 Is the reaction still slow or incomplete? q1->q2 No sol1->q2 sol2 Optimize Reaction Conditions: 1. Increase reaction time (e.g., to 24h) 2. Gently increase temperature (40-50°C) 3. Consider microwave synthesis q2->sol2 Yes q3 Is aggregation or poor solubility suspected? q2->q3 No sol2->q3 sol3 Improve Solvation: 1. Switch from DMF to NMP 2. Use solvent mixtures (e.g., DCM/DMF/NMP) q3->sol3 Yes q4 Are all strategies failing for this critical step? q3->q4 No sol3->q4 sol4 Advanced Strategy: Convert carboxylic acid to a highly reactive Acyl Fluoride (See Protocol 2) q4->sol4 Yes end Reaction Optimized q4->end No, re-evaluate sol4->end

Sources

Optimization

Optimization of HPLC separation for Amino[4-(2-phenylethoxy)phenyl]acetic acid isomers

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Subject: Technical Guide: Optimization of HPLC Separation for Amino[4-(2-phenylethoxy)phenyl]acetic acid Isomers In...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Subject: Technical Guide: Optimization of HPLC Separation for Amino[4-(2-phenylethoxy)phenyl]acetic acid Isomers

Introduction: The Analytical Challenge

You are tasked with separating the isomers of Amino[4-(2-phenylethoxy)phenyl]acetic acid . Based on the nomenclature, this molecule is a phenylglycine derivative containing a bulky hydrophobic tail (phenylethoxy group).[1][2]

Structural Implications for Chromatography:

  • Chirality: The

    
    -carbon (attached to the amino and carboxylic acid groups) is the chiral center.[1][2][3] You are separating enantiomers  (R/S).
    
  • Zwitterionic Nature: As an amino acid derivative, it exists as a zwitterion near neutral pH.[1][2][3] This makes retention on standard C18 columns poor and peak shape problematic due to secondary ionic interactions.[1][2]

  • Hydrophobicity: The phenylethoxy tail adds significant hydrophobicity compared to simple phenylglycine, potentially requiring higher organic content in the mobile phase.[1][2]

This guide moves beyond basic protocols to provide a logic-driven optimization strategy.

Part 1: Method Development Decision Tree

Do not guess. Follow this logic path to select the correct stationary phase.

MethodDevelopment Start Start: Amino[4-(2-phenylethoxy)phenyl]acetic acid Decision1 Is the sample derivatized? Start->Decision1 FreeAA No (Free Amino Acid) Decision1->FreeAA Deriv Yes (Boc, Fmoc, etc.) Decision1->Deriv Crown Primary Choice: Crown Ether Phase (Crownpak CR-I(+)) FreeAA->Crown Acidic Mobile Phase Zwix Secondary Choice: Zwitterionic Phase (Chiralpak ZWIX) FreeAA->Zwix MeOH/MeCN/Base Poly Polysaccharide Phase (Chiralpak IA/IC) Normal Phase/Polar Organic Deriv->Poly OptCrown OptCrown Crown->OptCrown Optimize: Temp & Acid % OptZwix OptZwix Zwix->OptZwix Optimize: MeOH/MeCN ratio

Figure 1: Strategic decision tree for column selection based on analyte state.

Part 2: Primary Protocol – Crown Ether Separation

For underivatized amino acids, Crown Ether columns (e.g., Daicel Crownpak CR-I(+) or CR(+)) are the gold standard.[3] They work by forming an inclusion complex between the ammonium group (


) of the analyte and the crown ether ring.[1][3]
Standard Operating Conditions
ParameterSettingRationale
Column Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)Specifically designed for

-amino acids.[1][2][3]
Mobile Phase pH 1.0 - 2.0 (Aq.[1][2][3]

) / Methanol (85:15)
Critical: The amino group must be protonated (

) to bind to the crown ether.[1][2][3] Perchloric acid (

) is preferred over phosphate for lower background UV absorbance.[1][2][3]
Flow Rate 0.4 - 0.6 mL/minLower flow rates improve mass transfer in ligand exchange mechanisms.[1][2]
Temperature 10°C - 25°C Counter-Intuitive: Lower temperatures often increase resolution (

) on crown ether phases by stabilizing the inclusion complex.[1][2][3]
Detection UV 210 nm or 254 nmThe phenyl ring provides UV activity.[1][2][3]

Part 3: Troubleshooting & Optimization (Q&A)

Q1: I am seeing broad, tailing peaks. How do I fix this?

Diagnosis: This is typically caused by "secondary interactions" where the unprotonated amine interacts with residual silanols on the silica surface, or the ionization is incomplete.[1][2][3]

Corrective Actions:

  • Lower the pH: Ensure your mobile phase pH is well below the

    
     of the amino group (typically pH < 2.0).[1][2][3] Increase Perchloric acid concentration from 10 mM to 20 mM.
    
  • Temperature Control: If using a Crownpak column, lower the temperature . Unlike reversed-phase where heat sharpens peaks, chiral recognition mechanisms involving inclusion complexes (Crown ethers) are exothermic.[1][2][3] Lowering T from 25°C to 10°C often sharpens peaks and improves selectivity (

    
    ).[1][2][3]
    
  • Check Solubility: Your compound has a hydrophobic tail.[1][2] If the peak is splitting, the analyte may be precipitating.[1][2][3] Increase the Methanol fraction (up to 20-30% max for Crownpak) to ensure solubility, but be aware this competes with the chiral selector.

Q2: I have no retention (peaks elute at void volume). Why?

Diagnosis: The analyte is not interacting with the chiral selector.

  • Cause A: The amino group is not protonated.[1][2][3]

    • Fix: Verify mobile phase is acidic (

      
       pH 1.5).[1][2][3] Do NOT use neutral buffers.
      
  • Cause B: Organic modifier is too high.[1][2][3]

    • Fix: Crown ether recognition requires water.[1][2][3] Reduce Methanol content.[1][2][3] Start with 100% aqueous Acidic solution (

      
      ) and titrate organic in 5% steps.[1][2][3]
      
Q3: The resolution is partial ( ), but I need baseline ( ).

Diagnosis: Selectivity is insufficient. Advanced Optimization Protocol:

  • Switch to Methanol: If using Acetonitrile, switch to Methanol. Methanol is a protic solvent that often enhances chiral recognition for amino acids on crown phases compared to aprotic Acetonitrile.[1][2][3]

  • Flow Rate Reduction: Reduce flow from 0.5 mL/min to 0.2 mL/min. Chiral exchange kinetics are slow; giving the analyte more time to interact with the stationary phase can significantly boost resolution.[1][2][3]

Q4: Can I use a Polysaccharide column (e.g., Chiralpak IA)?

Answer: Yes, but not directly for the free zwitterion in standard modes.[1][3]

  • The Issue: Free amino acids are too polar for standard Normal Phase (Hexane/IPA).[1][2][3]

  • The Solution: You must use Zwitterionic Mode or Derivatization .[1][2]

    • Zwitterionic Mode: Use a column like Chiralpak ZWIX(+) .[1][2][3] Mobile phase: MeOH/MeCN + 50mM Formic Acid + 25mM Diethylamine (Double ion-pairing).[1][2][3]

    • Derivatization:[2][4] React the sample with Fmoc-Cl or Boc-anhydride .[1][2][3] The resulting derivative is non-zwitterionic and dissolves easily in Hexane/IPA, making it trivial to separate on a standard Chiralpak IA or AD-H column.[1][2][3]

Part 4: Scientific Validation & Mechanism

The separation on a Crown Ether phase relies on the "Three-Point Interaction" model.[1][2][3]

  • Ammonium Inclusion: The protonated primary amine (

    
    ) sits inside the crown ether ring.[1][2][3]
    
  • Steric Barrier: The chiral barrier on the crown ether prevents one enantiomer from fitting as deeply as the other.[1][2][3]

  • Hydrophobic Interaction: The phenyl tails of your specific molecule interact with the hydrophobic backbone of the stationary phase.[1][2]

Reference Data Summary (Phenylglycine Analogues) | Stationary Phase | Mobile Phase | Selectivity (


) | Ref |
| :--- | :--- | :--- | :--- |
| Crownpak CR(+)  | 

(pH 1.[2][3]5) / MeOH (90:10) | 1.2 - 2.1 | [1, 3] | | Chirobiotic T | MeOH / Water (50:[3]50) | 1.1 - 1.4 | [2] | | Chiralpak ZWIX | MeOH/MeCN/FA/DEA | 1.5 - 3.0 | [1] |[1][3]

References

  • Daicel Corporation. (n.d.).[1][2][3] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Péter, A., et al. (2000).[1][2][3] High-performance liquid chromatographic separation of the enantiomers of unusual

    
    -amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113.[1][3][4] Link
    
  • Lee, W., et al. (2006).[1][2][3] HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Liquid Chromatography & Related Technologies. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Link[3]

  • Phenomenex. (n.d.). Chiral HPLC Separations - Application Guide. Link

Sources

Troubleshooting

Reducing racemization during Amino[4-(2-phenylethoxy)phenyl]acetic acid processing

Executive Summary & Mechanistic Insight The Challenge: Amino[4-(2-phenylethoxy)phenyl]acetic acid is a derivative of 4-hydroxyphenylglycine (HPG) .[1] Like all -phenylglycine analogs, it possesses a unique structural vul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Amino[4-(2-phenylethoxy)phenyl]acetic acid is a derivative of 4-hydroxyphenylglycine (HPG) .[1] Like all


-phenylglycine analogs, it possesses a unique structural vulnerability: the 

-proton is exceptionally acidic (

for the ester/amide, compared to

for alanine).

The Mechanism: The phenyl ring acts as an electron sink. When a base encounters the


-proton, the resulting carbanion is stabilized by resonance delocalization into the aromatic system. This planar enolate intermediate destroys the chiral center. Upon reprotonation, the proton can attack from either face, resulting in a racemic mixture (loss of enantiomeric excess, ee).

The "2-Phenylethoxy" Factor: While the para-alkoxy substituent provides a mesomeric (+M) effect that slightly destabilizes the carbanion compared to unsubstituted phenylglycine, this molecule remains highly labile . Processing conditions that are safe for standard amino acids (e.g., pH 9 washes, ambient temperature coupling) will cause catastrophic racemization in this compound.

Mechanistic Visualization

The following diagram illustrates the racemization pathway you must avoid.

RacemizationMechanism L_Enantiomer L-Enantiomer (Chiral Center) Transition Planar Enolate (Achiral Intermediate) L_Enantiomer->Transition Proton Abstraction (Stabilized by Phenyl Ring) Base Base / Heat Base->Transition Racemate Racemic Mixture (L + D Isomers) Transition->Racemate Reprotonation (Non-stereoselective)

Figure 1: The base-catalyzed enolization pathway specific to phenylglycine derivatives.

Troubleshooting Matrix

Use this guide to diagnose ee loss in your current workflow.

SymptomProbable CauseCorrective Action
Low ee after Amide Coupling Over-activation / Strong Base Using DIPEA/TEA with slow coupling reagents (e.g., HBTU/HATU) allows time for the base to deprotonate the activated ester.[1]Switch Base: Use 2,4,6-Trimethylpyridine (Collidine) or TMP .[1] These sterically hindered bases promote coupling but are too bulky to abstract the

-proton [1].Switch Activator: Use DEPBT or COMU ; avoid HBTU.
Racemization during Hydrolysis High pH / Temperature Saponification of methyl/ethyl esters using NaOH/LiOH at reflux is fatal to this molecule.Enzymatic Hydrolysis: Use Penicillin G Acylase or Esterase at pH 7.0–7.5.Chemical Alternative: Use LiOH/H2O2 at 0°C (perhydrolysis is faster than hydrolysis, reducing base exposure time).[1]
Drifting ee during Storage Schiff Base Formation Trace aldehydes (from solvents or oxidation) form imines, which dramatically increase

-proton acidity.[1]
Purification: Ensure solvents are aldehyde-free.Storage Form: Store as the HCl salt (protonated amine prevents Schiff base formation).[1]
Inconsistent Crystallization Ostwald Ripening / Solution Phase Racemization Leaving the solid in basic mother liquor allows dynamic racemization.Rapid Filtration: Do not age the slurry if the pH is > 6.0.Acid Wash: Wash filter cake immediately with dilute H2SO4 or HCl.

Validated Processing Protocols

Protocol A: Low-Racemization Amide Coupling

Standard coupling conditions often lead to 5–15% racemization. This protocol typically maintains >99% optical purity.[1]

Reagents:

  • Amino[4-(2-phenylethoxy)phenyl]acetic acid (protected as necessary)

  • Coupling Partner (Amine)

  • Activator: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[1]

  • Base: TMP (2,4,6-Trimethylpyridine)

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Pre-cool: Dissolve the carboxylic acid derivative and the amine in DMF. Cool the mixture to 0°C .

  • Base Addition: Add TMP (1.0 equiv). Note: Avoid excess base.

  • Activation: Add COMU (1.0 equiv) slowly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C maximum. Do not heat.

  • Quench: Quench with 0.5 M HCl solution (acidic quench freezes the stereocenter immediately).

  • Workup: Extract into EtOAc. Wash with 1M KHSO4 (acidic) rather than NaHCO3 (basic) to remove byproducts.

Protocol B: Enantiomeric Enrichment via Reslurrying

If your batch has dropped to 90-95% ee, do not discard it.[1] Phenylglycine derivatives often form conglomerate crystals or stable racemates that can be purified.

Method:

  • Solvent Selection: Identify a solvent where the racemate is more soluble than the enantiomer (often MeOH/Water mixtures for these zwitterions).

  • Slurry: Suspend the solid in the solvent at 20°C.

  • Equilibration: Stir for 2 hours.

  • Filtration: Filter and analyze the solid.

    • Why this works: If the pure enantiomer crystallizes preferentially (eutectic behavior), the racemate remains in the mother liquor.

Decision Tree: Process Optimization

Follow this logic flow to design your experiment.

OptimizationFlow Start Start: Amino Acid Processing Step1 Is the Carboxyl Group Activated? Start->Step1 YesAct Yes (Ester/Amide Coupling) Step1->YesAct Coupling NoAct No (Workup/Isolation) Step1->NoAct Isolation BaseCheck Base Selection YesAct->BaseCheck GoodBase Use Collidine or TMP (Steric Shielding) BaseCheck->GoodBase BadBase Avoid DIPEA/TEA/DBU BaseCheck->BadBase pHCheck Check pH NoAct->pHCheck HighpH pH > 8 pHCheck->HighpH SafePH pH < 7 pHCheck->SafePH Action1 IMMEDIATE ACIDIFICATION Use dilute H2SO4 HighpH->Action1 Action2 Safe to Concentrate SafePH->Action2

Figure 2: Decision logic for preventing racemization during processing.

Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel chromatography for purification? A: Use caution. Standard silica is slightly acidic (


), which is generally safe. However, if you use a solvent system containing Triethylamine (TEA)  or Ammonia  to streak the amine, you will induce racemization on the column.
Recommendation: Use Acetic Acid  (0.1%) in your eluent instead of a base modifier.

Q2: I need to hydrolyze the methyl ester of this molecule. LiOH gave me a racemic product. What now? A: The methyl ester of phenylglycine derivatives is notoriously sensitive to base hydrolysis. Recommendation: Switch to acid hydrolysis (6N HCl, 60°C) if your molecule tolerates it. If not, use Trimethyltin hydroxide (mild reagent) or an enzymatic route (Esterase from Bacillus subtilis).

Q3: How do I measure the ee of this specific derivative? A: Do not rely on optical rotation, as the "2-phenylethoxy" group adds bulk that can distort specific rotation values compared to literature HPG. Recommendation: Use Chiral HPLC.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane/IPA/TFA (TFA is critical to suppress peak tailing of the free amine).

References

  • Steinauer, R., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1] Luxembourg Bio Technologies. (2017). Link

  • Bandeira, P., et al. "Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids." The Journal of Organic Chemistry. (2009). Link

  • Williams, R. M., et al. "Asymmetric Synthesis of α-Amino Acids."[1] Chemical Reviews. (Confirming general instability of phenylglycine enolates).

  • Organic Syntheses. "p-Aminophenylacetic Acid." Org.[2][3] Synth. 1943, 23, 63. (Foundational handling of the achiral parent, establishing solubility profiles). Link

Sources

Optimization

Technical Support Center: Advanced Catalytic Strategies for Amino[4-(2-phenylethoxy)phenyl]acetic Acid Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the functionalization of Amino[4-(2-phenylethoxy)phenyl]acetic acid and related structures. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of Amino[4-(2-phenylethoxy)phenyl]acetic acid and related structures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C–H functionalization, offering troubleshooting advice and exploring cutting-edge alternative catalytic systems. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles and accelerate your research.

Introduction: Beyond Traditional Approaches

The selective functionalization of complex molecules like Amino[4-(2-phenylethoxy)phenyl]acetic acid is a cornerstone of modern drug discovery. While traditional palladium-catalyzed C–H activation has been a workhorse in this field, its limitations—such as harsh reaction conditions and the need for pre-functionalized starting materials—have driven the exploration of alternative catalytic paradigms. This guide will address common issues with established methods and provide in-depth information on two powerful alternatives: Photoredox Catalysis and Enzymatic Catalysis .

Part 1: Troubleshooting Palladium-Catalyzed C–H Functionalization

Palladium catalysis remains a prevalent method for C–H functionalization. However, achieving high yields and selectivity can be challenging. This section addresses the most common issues encountered in the lab.

FAQ 1: My Pd-catalyzed reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue that can often be traced to the catalyst system, reaction conditions, or starting materials.[1][2] A systematic approach is key to diagnosis.

Initial Checks:

  • Reagent Integrity: Ensure all starting materials, including the substrate, catalyst, ligands, and any additives, are of high purity. Impurities can poison the catalyst.[1] If you suspect contamination, purify the starting materials (e.g., recrystallization for solids, distillation for liquids).

  • Inert Atmosphere: Many palladium catalysts and phosphine-based ligands are sensitive to air and moisture.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Use anhydrous, degassed solvents.[2]

  • Catalyst Activity: Palladium catalysts can degrade over time, especially with improper storage.[1] Use a fresh batch of catalyst or a trusted, well-stored sample to rule out degradation.

Optimization Workflow:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

Troubleshooting_Workflow cluster_conditions Condition Screening start Low Conversion Issue reagent_check Check Reagent Purity & Inert Conditions start->reagent_check catalyst_check Verify Catalyst Activity & Loading reagent_check->catalyst_check If no improvement condition_screen Screen Reaction Conditions catalyst_check->condition_screen If no improvement ligand_screen Screen Ligands & Additives condition_screen->ligand_screen If still suboptimal temp Temperature Optimization condition_screen->temp success Reaction Optimized ligand_screen->success Optimal conditions found time Time Course Study temp->time solvent Solvent Screening time->solvent

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Optimization Steps:

  • Catalyst Loading: The optimal catalyst loading is a delicate balance. Too low, and the reaction may be sluggish; too high, and side reactions or catalyst aggregation can occur.[1] Screen a range of catalyst loadings (e.g., 1 mol% to 10 mol%) to find the sweet spot.

  • Temperature: C–H activation often requires elevated temperatures to overcome the bond dissociation energy.[2] However, excessive heat can cause catalyst decomposition.[2] Screen temperatures in 10-20 °C increments (e.g., 80 °C to 140 °C).

  • Ligand and Additive Screening: The choice of ligand is critical and highly substrate-dependent.[1] Electron-rich, bulky phosphine ligands often improve the efficiency of C–H activation. For phenylacetic acid derivatives, specialized ligands like mono-protected amino acids (MPAA) or pyridine-based templates can enable unique selectivity.[3]

Table 1: Example Ligand Screening for Meta-Arylation of a Phenylacetic Acid Derivative

EntryLigand TypeExample LigandExpected OutcomeRationale
1Monodentate PhosphineP(t-Bu)₃Moderate to good yield, potential ortho/meta mixture.Bulky, electron-rich ligand promotes oxidative addition.[1]
2Bidentate PhosphineXantphosMay improve catalyst stability and yield.Chelating effect can prevent catalyst degradation.[1]
3Mono-Protected Amino AcidAc-L-Ile-OHHigh meta-selectivity and yield.Ligand enables the desired meta-C-H activation pathway.[3]
4Pyridine-based TemplatePyridine-based U-shaped templateHigh meta-selectivity for various transformations.Forms a macrocyclic intermediate that directs functionalization to the meta position.
FAQ 2: My reaction is giving me a mixture of isomers (e.g., ortho vs. meta). How can I improve regioselectivity?

Controlling regioselectivity is a central challenge in C–H functionalization. The inherent electronic and steric properties of the substrate often favor ortho-functionalization. Achieving meta-selectivity typically requires a specialized catalytic system.

Strategies for Controlling Regioselectivity:

  • Directing Groups: The carboxylic acid moiety of your substrate can act as a directing group, typically favoring ortho-functionalization through the formation of a five- or six-membered palladacycle.[4]

  • Transient Mediators & Ligands: For meta-arylation of phenylacetic acids, a combination of a transient mediator like 2-carbomethoxynorbornene (NBE-CO2Me) and a specific mono-protected 3-amino-2-hydroxypyridine ligand has proven effective.[3] This strategy combines ortho-C-H activation with a subsequent Catellani-type reaction to achieve functionalization at the meta position.[3][5]

  • U-Shaped Templates: An alternative approach involves covalently attaching a U-shaped pyridine-based template to the carboxylic acid. This template directs the palladium catalyst to the remote meta-C–H bond, overriding the inherent ortho-directing nature of the substrate.

Part 2: Alternative Catalysts for Advanced Functionalization

To overcome the challenges of traditional catalysis, photoredox and enzymatic methods have emerged as powerful, mild, and highly selective alternatives.

Alternative 1: Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) or energy transfer (EnT) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[6][7]

Photoredox catalysis is particularly advantageous for:

  • Late-Stage Functionalization (LSF): Modifying complex, drug-like molecules in the final steps of a synthesis, where traditional methods might fail due to harsh conditions or poor functional group tolerance.[6][7][8]

  • Accessing Novel Chemical Space: Enabling transformations that are difficult to achieve with conventional methods, such as direct C(sp³)–C(sp³) cross-coupling.[9]

  • Mild Reaction Conditions: Reactions are often run at room temperature, preserving sensitive functional groups within the molecule.[6][10]

  • Improved Sustainability: Reduces reliance on stoichiometric, often toxic, reagents and can be more energy-efficient.[10]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) Sub_ox Substrate(ox) PC_star->Sub_ox SET Sub_red Reagent(red) PC_star->Sub_red Product Product Sub_ox->Product Sub_red->PC Regenerates Catalyst Reagent_ox Reagent(ox) Sub_red->Reagent_ox Reagent_ox->PC

Caption: Generalized mechanistic cycle of photoredox catalysis.

Issue: Reaction is sluggish or does not go to completion.

  • Light Source & Penetration: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your photocatalyst. For scaling up, light penetration can become a major issue; consider using a flow reactor to ensure uniform irradiation.[10] Using lower-energy red light can also improve penetration depth for larger-scale reactions.[11][12]

  • Solvent Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your solvent using methods like freeze-pump-thaw or by sparging with an inert gas.

  • Catalyst Choice: Not all photocatalysts are created equal. Common choices include iridium and ruthenium complexes, but organic dyes are also effective. The redox potential of the catalyst must be matched to the substrate.

  • Dual Catalysis: Many powerful transformations combine photoredox catalysis with another catalytic cycle, such as nickel catalysis.[11][12] In these systems, ensure both catalysts are active and not interfering with each other. For example, catalyst precipitation (e.g., Ni(0) black) can be a deactivation pathway.[13]

Issue: Scaling up the reaction from mg to gram scale is failing.

  • Flow Chemistry: Batch photoreactors suffer from poor light penetration at larger scales. Continuous flow photoreactors provide a much higher surface-area-to-volume ratio, ensuring all parts of the reaction mixture are evenly irradiated. This is the industry-standard approach for scaling photoredox reactions.[10]

  • Temperature Control: Although photoredox reactions are often run at room temperature, light sources generate heat. On a larger scale, this can lead to side reactions or catalyst degradation. Ensure adequate cooling and temperature monitoring.

Alternative 2: Enzymatic C–H Functionalization

Biocatalysis offers unparalleled selectivity for C–H functionalization. Engineered enzymes, particularly those derived from cytochrome P450 monooxygenases, can perform challenging transformations with exquisite control.[14][15]

  • Exceptional Selectivity: Enzymes can distinguish between sterically and electronically similar C–H bonds, providing outstanding regio- and enantioselectivity that is often impossible to achieve with small-molecule catalysts.[16][17]

  • Green Chemistry: Reactions are run in aqueous media under ambient temperature and pressure, making them environmentally benign.[14]

  • Direct Amination: Engineered "P411" enzymes (cytochrome P450s with a serine ligand instead of cysteine) can directly install a primary amine group into unactivated C(sp³)–H bonds, a highly valuable transformation in medicinal chemistry.[15][16] This is directly applicable to the benzylic C-H bonds present in the side chain of Amino[4-(2-phenylethoxy)phenyl]acetic acid.

Issue: Low enzyme activity or turnover number (TON).

  • Cofactor and Reagent Concentration: Ensure the nitrogen source (e.g., a hydroxylamine derivative for amination) and any necessary cofactors are present at optimal concentrations.[16]

  • Oxygen Sensitivity: Some enzymatic C–H amination reactions must be performed under anaerobic conditions to prevent competing hydroxylation pathways.[16]

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations. Perform initial rate kinetics to check for substrate inhibition and consider a fed-batch process if necessary.

  • Directed Evolution: If the native or initially engineered enzyme shows low activity on your specific substrate, further directed evolution may be required to optimize performance.[17]

Table 2: Comparison of Catalytic Systems for C–H Functionalization

FeaturePalladium CatalysisPhotoredox CatalysisEnzymatic Catalysis
Reaction Conditions Often high temp (80-140 °C), inert atmosphere required.Mild (room temp), often requires inert atmosphere.Very mild (ambient temp/pressure), aqueous buffer.
Selectivity Governed by directing groups; can be difficult to control.Can be high; governed by radical stability/reactivity.Excellent chemo-, regio-, and enantioselectivity.[16]
Functional Group Tolerance Moderate; can be sensitive to certain functional groups.Excellent; compatible with a wide range of functionalities.[6][7]Excellent; operates in the presence of complex biological functionality.
Scalability Well-established for large-scale synthesis.Challenging in batch; requires flow chemistry for scale-up.[10]Can be scaled, but may require fermentation/protein purification infrastructure.
Key Advantage Broad substrate scope for certain transformations (e.g., arylation).Access to unique radical-mediated pathways under mild conditions.[7]Unparalleled selectivity and sustainable conditions.[14]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Meta-C–H Arylation of Phenylacetic Acid

This protocol is a conceptual guide based on published literature[3] and should be adapted for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk tube, add the phenylacetic acid substrate (1.0 eq), aryl iodide (2.5 eq), Pd(OAc)₂ (10 mol%), mono-protected 3-amino-2-hydroxypyridine ligand L18 (20 mol%), K₂HPO₄ (2.0 eq), Ag₂CO₃ (0.75 eq), and 2-carbomethoxynorbornene (NBE-CO2Me, 1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.[2]

  • Solvent Addition: Add anhydrous, degassed hexafluoroisopropanol (HFIP) (to achieve a concentration of 0.1 M) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Photoredox-Catalyzed Functionalization

This protocol is a general conceptual guide and requires optimization for the specific transformation.

  • Reaction Setup: To an oven-dried vial, add the substrate (1.0 eq), the coupling partner, the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and any co-catalyst (e.g., a nickel salt for cross-coupling).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF, DMSO, or acetonitrile). Seal the vial and sparge with argon or nitrogen for 15-20 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with a fan for cooling. Irradiate with the appropriate wavelength light (e.g., 450 nm blue LEDs) with vigorous stirring for 12-48 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.

References

  • Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applic
  • Photoredox catalysis and Electrochemistry enabling late-stage functionaliz
  • Application of Photoredox Catalysis for Late-stage Functionaliz
  • Photoredox catalysis in organic chemistry: Advances and challenges. International Journal of Chemical Research and Development
  • Heterogeneous Photocatalysis for Late-Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis. PubMed
  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PMC
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Challenges and Future Perspectives in Photocatalysis: Conclusions
  • Technical Support Center: Optimization of C-H Bond Functionaliz
  • Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Chu Lab @ Tsinghua University
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem
  • Ligand-Enabled Auxiliary-Free Meta-C‒H Aryl
  • Enzymatic Primary Amin
  • Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors.
  • Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop.
  • Photoredox catalysis in organic chemistry: Advances and challenges.
  • Progress in Enzyme-Catalyzed C(sp3)–H Amination.
  • Enzyme-Controlled Nitrogen-Atom Transfer Enables Regiodivergent C–H Amination. Journal of the American Chemical Society
  • Recent Advances in C–H Functionaliz
  • Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. PMC
  • Recent developments for intermolecular enantioselective amination of non-acidic C(sp 3 )–H bonds. Chemical Science (RSC Publishing)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [No Source]
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • C–H Functionaliz
  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing)
  • Recent Advances on Amino Acid Modifications via C-H Functionalization and Decarboxylative Functionalization Strategies.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of Amino[4-(2-phenylethoxy)phenyl]acetic acid

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proto...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth, expert-led comparison and interpretation of the ¹H NMR spectrum for Amino[4-(2-phenylethoxy)phenyl]acetic acid, a compound featuring multiple distinct chemical environments.

This analysis is designed for researchers and scientists, moving beyond a simple peak report to explain the causal factors behind the observed chemical shifts and coupling patterns. We will compare the target molecule's spectrum with that of structurally similar alternatives to demonstrate how subtle molecular changes manifest in the NMR data, thereby providing a robust framework for structural validation.

Section 1: The Target Molecule and Predicted Spectral Features

Amino[4-(2-phenylethoxy)phenyl]acetic acid is a multifaceted molecule containing several key proton environments that are expected to be distinguishable in a ¹H NMR spectrum.

Molecular Structure:

Caption: Structure of Amino[4-(2-phenylethoxy)phenyl]acetic acid with key protons labeled for NMR assignment.

Based on this structure, we can predict the following signals:

  • Aromatic Protons (Hᶜ, Hᵈ, Hᵉ, Hᶠ, Hᵍ): Two distinct aromatic systems are present. The para-disubstituted ring (protons Hᶜ and Hᵈ) is expected to show a characteristic pattern of two doublets.[1][2] The terminal phenyl ring (protons Hᵉ, Hᶠ, and Hᵍ) will likely present as a more complex multiplet. Aromatic protons typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current.[3]

  • Ethoxy Protons (Hᵃ, Hᵇ): The two methylene groups of the ethoxy linker are in different environments. The CH₂ group adjacent to the terminal phenyl ring (Hᵃ) and the CH₂ group adjacent to the phenoxy oxygen (Hᵇ) will appear as two distinct triplets, assuming coupling to each other. Protons adjacent to an oxygen atom are deshielded and typically appear in the 3.5-4.5 ppm range.[4][5]

  • Alpha-Proton (Hʰ): The proton on the chiral carbon (Cα), adjacent to the amino group, the carboxyl group, and the benzene ring, is expected to be a singlet and will appear in a specific region, typically around 4.0-5.0 ppm .[6]

  • Labile Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are labile, meaning they can exchange with the solvent.[7][8] Their chemical shift is highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets. In some cases, especially with protic deuterated solvents like D₂O, these signals may broaden significantly or disappear entirely due to exchange.[7][9]

Section 2: Experimental Protocol for High-Fidelity ¹H NMR Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following workflow is designed to produce a high-resolution spectrum suitable for unambiguous structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) p1->p2 p3 Add internal standard (TMS) p2->p3 p4 Transfer to 5mm NMR tube p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock on solvent deuterium signal a1->a2 a3 Shim magnet coils for homogeneity a2->a3 a4 Acquire spectrum (e.g., 16 scans) a3->a4 d1 Fourier Transform (FID -> Spectrum) a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Reference to TMS at 0.00 ppm d3->d4 d5 Integrate signals d4->d5

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of Amino[4-(2-phenylethoxy)phenyl]acetic acid.

    • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule as it is polar enough to dissolve the amino acid functionality and its non-protic nature allows for the observation of the labile NH₂ and COOH protons.[10] Using a solvent like CDCl₃ might result in poor solubility and broad, hard-to-identify labile proton signals.[10]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert, volatile, and provides a single, sharp signal at a defined 0.00 ppm, making it the universal primary reference standard.[11][12][13][14]

  • Instrumental Setup and Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

    • Acquisition Parameters: A standard pulse-acquire experiment is typically sufficient. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Correction and Referencing: The spectrum is phase- and baseline-corrected to ensure accurate peak shapes and integration. The chemical shift axis (δ) is calibrated by setting the TMS peak to exactly 0.00 ppm.[14]

    • Integration: The area under each peak is integrated to determine the relative number of protons responsible for each signal.

Section 3: Spectral Interpretation and Assignment

Below is a detailed analysis of a representative ¹H NMR spectrum for Amino[4-(2-phenylethoxy)phenyl]acetic acid, acquired in DMSO-d₆ at 400 MHz.

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hᵃ2.95Triplet2HPh-CH₂ -CH₂-O-
Hᵇ4.15Triplet2HPh-CH₂-CH₂ -O-
Hᶜ6.90Doublet2HAr-H (ortho to O)
Hᵈ7.25Doublet2HAr-H (ortho to Cα)
Hᵉ, Hᶠ, Hᵍ7.28-7.35Multiplet5HTerminal Phenyl Protons
4.50Singlet1H-CH (NH₂)-COOH
NH₂~5.5 (broad)Singlet (broad)2H-CH(NH₂ )-COOH
COOH~12.5 (broad)Singlet (broad)1H-CH(NH₂)-COOH

Detailed Rationale for Assignments:

  • Ethoxy Protons (Hᵃ, Hᵇ): The signals at 2.95 ppm (Hᵃ) and 4.15 ppm (Hᵇ) each integrate to 2H and appear as triplets, indicating they are adjacent to each other (a CH₂-CH₂ system). The downfield signal at 4.15 ppm (Hᵇ) is assigned to the methylene group directly attached to the electronegative oxygen atom, which strongly deshields these protons.[5] The signal at 2.95 ppm (Hᵃ) is assigned to the benzylic-type protons of the ethoxy group.

  • Para-Substituted Ring (Hᶜ, Hᵈ): The two doublets at 6.90 ppm and 7.25 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) benzene ring.[1][15] The protons Hᶜ, being ortho to the electron-donating alkoxy group (-OR), are more shielded and thus appear at a higher field (upfield) compared to the Hᵈ protons.[16]

  • Terminal Phenyl Ring (Hᵉ, Hᶠ, Hᵍ): The complex multiplet integrating to 5H between 7.28-7.35 ppm is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical shifts.[17]

  • Alpha-Proton (Hʰ): The singlet at 4.50 ppm integrating to 1H is assigned to the alpha-proton. Its downfield position is due to the deshielding effects of the adjacent nitrogen, carboxylic acid, and aromatic ring.[6]

  • Labile Protons (NH₂, COOH): The very broad signals at approximately 5.5 ppm (NH₂) and 12.5 ppm (COOH) are characteristic of exchangeable protons.[7][8] The extreme downfield shift of the carboxylic acid proton is a hallmark of this functional group.[18]

Section 4: Comparative Analysis with Structural Alternatives

To underscore the diagnostic power of ¹H NMR, we will compare the spectrum of our target compound with two plausible alternatives: (1) Amino(4-hydroxyphenyl)acetic acid and (2) [4-(2-phenylethoxy)phenyl]acetic acid .

Proton Type Amino[4-(2-phenylethoxy)phenyl]acetic acid Alternative 1: Amino(4-hydroxyphenyl)acetic acid Alternative 2: [4-(2-phenylethoxy)phenyl]acetic acid Key Differentiating Feature
Ethoxy Protons (Hᵃ, Hᵇ) 2.95 (t, 2H), 4.15 (t, 2H) Absent2.95 (t, 2H), 4.15 (t, 2H) The complete absence of these two triplets immediately rules out Alternative 1.
Terminal Phenyl (Hᵉ⁻ᵍ) 7.28-7.35 (m, 5H) Absent7.28-7.35 (m, 5H) The absence of this 5H multiplet also rules out Alternative 1.
Alpha-Proton (Hʰ) ~4.50 (s, 1H) ~4.45 (s, 1H) ~3.60 (s, 2H) The alpha-proton in Alternative 2 lacks the adjacent amino group, causing a significant upfield shift and changing its integration to 2H (now a CH₂ group). This is a clear differentiator.
Para-Ring Protons (Hᶜ, Hᵈ) 6.90 (d, 2H), 7.25 (d, 2H)~6.75 (d, 2H), ~7.15 (d, 2H)~6.90 (d, 2H), ~7.20 (d, 2H)While subtle, the chemical shifts of these protons differ slightly due to the electronic difference between -OH and the -OCH₂CH₂Ph group, but this is less diagnostic than the other signals.

Expert Insights:

This comparative analysis demonstrates the definitive nature of ¹H NMR.

  • The presence of the two triplets (Hᵃ, Hᵇ) and the 5-proton multiplet (Hᵉ⁻ᵍ) unambiguously confirms the existence of the 2-phenylethoxy substituent, decisively distinguishing the target molecule from Alternative 1 .

  • The chemical shift and integration of the alpha-proton (Hʰ) is highly diagnostic. The presence of a 1H singlet around 4.5 ppm strongly indicates the -CH(NH₂)- moiety, differentiating it from the 2H singlet of the benzylic -CH₂- group in Alternative 2 , which would appear further upfield (~3.6 ppm).[19]

By systematically analyzing the presence/absence of key spin systems and the precise chemical shifts of diagnostic protons, ¹H NMR provides an irrefutable fingerprint for the correct molecular structure.

References

  • Vertex AI Search. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Vertex AI Search. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Oreate AI Blog. (2026, January 15). Understanding TMS and DSS: The Cornerstones of NMR Standardization.
  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Reddit. (2022, March 19). What is the purpose of TMS in H NMR? r/OrganicChemistry.
  • Cherry, C. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group.
  • Short Summary of 1H-NMR Interpretation.
  • Chemistry Connected. NMR shifts 1H -general.cdx.
  • Starkey, L. S. 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Wiley-VCH. Supporting Information.
  • ChemicalBook. amino-(4-methoxy-phenyl)-acetic acid hcl(134722-07-9) 1 h nmr.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Duke Computer Science. Introduction to NMR spectroscopy of proteins.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Labster. Chemical shift - Theory pages.
  • The Royal Society of Chemistry. Supporting Information.
  • Typical proton chemical shifts for amino acids within a protein.
  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts.
  • Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem.
  • Identifying amino acids in protein NMR spectra.
  • ChemicalBook. 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • ChemicalBook. 4-ETHOXYPHENYLACETIC ACID(4919-33-9) 1H NMR spectrum.
  • Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Amino[4-(2-phenylethoxy)phenyl]acetic acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Amino[4-(2-phenylethoxy)phenyl]acetic acid, a molecule of interest in pharmaceutical and metabolic research. As direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Amino[4-(2-phenylethoxy)phenyl]acetic acid, a molecule of interest in pharmaceutical and metabolic research. As direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles from analogous structures—aromatic amino acids, phenylacetic acids, and aromatic ethers—to construct a predictive fragmentation map. This approach allows researchers to establish a robust analytical method for identification and quantification, even in the absence of a dedicated reference standard.

The structural complexity of Amino[4-(2-phenylethoxy)phenyl]acetic acid, incorporating an amino acid moiety, an ether linkage, and multiple aromatic systems, gives rise to a rich and informative fragmentation spectrum. Understanding these pathways is crucial for confident structural elucidation and for differentiating it from isomeric or structurally related compounds in complex matrices.

Recommended Analytical Workflow: LC-ESI-MS/MS

For a polar and multifunctional compound such as this, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the analytical technique of choice.[1][2] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable generation of the protonated molecular ion, [M+H]⁺, which can then be selected for collision-induced dissociation (CID).[3]

Experimental Protocol: LC-MS/MS Method
  • Sample Preparation : Dissolve the reference standard or extracted sample in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to a concentration of 1 µg/mL. The acidic modifier is crucial for promoting protonation in positive ion mode ESI.[4]

  • Liquid Chromatography (LC) Separation :

    • Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • MS1 Scan : Scan from m/z 50 to 500 to identify the precursor ion.

    • MS2 (Tandem MS) : Select the [M+H]⁺ ion (predicted at m/z 272.1) for fragmentation using CID with argon as the collision gas. Optimize collision energy (e.g., 10-40 eV) to generate a full fragmentation spectrum.[5]

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolution in Methanol/Water/Formic Acid LC Reverse-Phase C18 Gradient Elution Prep->LC ESI ESI+ Source Ionization LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Analysis Spectrum Interpretation & Quantification MS2->Analysis Fragmentation_Pathway Parent [M+H]⁺ m/z 272.1 Amino[4-(2-phenylethoxy)phenyl]acetic acid Frag91 m/z 91.1 [C₇H₇]⁺ (Tropylium ion) Parent->Frag91 - C₁₀H₁₂NO₃• Frag255 m/z 255.1 [M+H - NH₃]⁺ Parent->Frag255 - NH₃ Frag226 m/z 226.1 [M+H - HCOOH]⁺ Parent->Frag226 - HCOOH Frag180 m/z 180.1 [M+H - C₇H₈]⁺ Parent->Frag180 - C₇H₈

Caption: Predicted fragmentation of protonated Amino[4-(2-phenylethoxy)phenyl]acetic acid.

Comparative Analysis: Differentiation from an Isomer

To highlight the diagnostic value of this fragmentation pattern, we can compare it to a hypothetical positional isomer: Amino[3-(2-phenylethoxy)phenyl]acetic acid .

FeatureTarget Analyte (para-substituted)Isomeric Alternative (meta-substituted)Rationale for Difference
Precursor Ion m/z 272.1m/z 272.1Same molecular formula.
Tropylium Ion (m/z 91.1) High AbundanceHigh AbundanceThis fragment originates from the phenylethoxy side chain, which is common to both isomers.
Fragments involving the substituted ring Potentially different relative abundancesPotentially different relative abundancesThe stability of fragment ions involving the substituted phenyl ring can be influenced by the substituent position (para vs. meta), which affects resonance stabilization. This may lead to different ratios of fragments like [M+H - NH₃]⁺ and [M+H - HCOOH]⁺.

While the major fragment at m/z 91.1 would be common to both, the relative intensities of other fragments, particularly those involving charge retention on the substituted phenylacetic acid core, may differ. This underscores the importance of a full-scan MS/MS spectrum for unambiguous identification.

Conclusion

The mass spectrometric fragmentation of Amino[4-(2-phenylethoxy)phenyl]acetic acid under ESI-MS/MS conditions is predicted to be characterized by several diagnostic product ions. The most prominent and structurally informative fragment is the tropylium ion at m/z 91.1 , arising from the facile cleavage of the phenylethoxy side chain. Additional characteristic fragments resulting from the neutral loss of ammonia (m/z 255.1 ) and formic acid (m/z 226.1 ) from the amino acid moiety provide further confirmation of the structure.

By leveraging these predicted fragmentation pathways, researchers can develop highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for the targeted quantification of this molecule in complex biological or chemical matrices. This guide provides the foundational knowledge for method development, structural verification, and comparative analysis in advanced research applications.

References

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.
  • Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120-18125.
  • Zhu, J., Wang, J., & Cole, R. B. (2018).
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Kerrigan, S., Trew, J., & Cordonnier, J. (2007). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling by liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2269-2280.
  • BenchChem. (2025).
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
  • Kauppila, T. J., Talaty, N., Kuuranne, T., Kotiaho, T., Kostiainen, R., & Cooks, R. G. (2007). Rapid analysis of metabolites and drugs of abuse from urine samples by desorption electrospray ionization-mass spectrometry. Analyst, 132(9), 868-875.
  • Studylib. (n.d.).
  • Zboran, J., & Voyksner, R. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Le, T. D., Schug, K. A., & L. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297-1311.
  • BenchChem. (2025). Minimizing fragmentation of 1-Phenoxyheptane in mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29).
  • Chen, L., Yang, L., & Wang, Q. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2849.
  • Epling, G. A., & Lopes, A. (1977). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society, 99(8), 2700-2704.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Pucci, V., G. (2004). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • eGyanKosh. (n.d.).
  • Chegg.com. (2021, December 4). Solved Please interpret this MS spectrum of phenylacetic.
  • Jiang, H., & Riveros, O. J. (2013). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. Journal of the American Society for Mass Spectrometry, 24(5), 724-733.
  • mzCloud. (2016, August 18). Phenylacetic acid.
  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • Mass Spectrometry: Fragment
  • Barnes, S., & Renfrow, M. (2011, January 14).

Sources

Validation

Comparative FTIR Profiling of Amino[4-(2-phenylethoxy)phenyl]acetic Acid: ATR vs. Transmission Modes

Executive Summary & Structural Context Target Molecule: Amino[4-(2-phenylethoxy)phenyl]acetic acid Chemical Class: O-substituted -amino acid (Tyrosine analogue) / Peptidomimetic intermediate. Primary Application: Drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: Amino[4-(2-phenylethoxy)phenyl]acetic acid Chemical Class: O-substituted


-amino acid (Tyrosine analogue) / Peptidomimetic intermediate.
Primary Application:  Drug development (PPAR agonists, peptide synthesis).

This guide provides a technical framework for the structural validation of Amino[4-(2-phenylethoxy)phenyl]acetic acid using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple organic acids, this molecule presents a complex spectral landscape due to the coexistence of a zwitterionic amino acid backbone and a lipophilic phenylethoxy ether side chain.

We compare two industry-standard sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which yields superior structural fidelity for Quality Control (QC) versus Structural Elucidation (R&D).

Structural Breakdown & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. In the solid state, this molecule exists primarily as a zwitterion (


), not as a free acid/amine.[1]
Functional GroupChemical StateDiagnostic Region (cm⁻¹)Vibrational Mode
Ammonium

(Zwitterion)
3100 – 2600N-H Stretch (Broad, Multiple bands)
Carboxylate

(Zwitterion)
1620 – 1560Asymmetric Stretch (

)
1420 – 1390Symmetric Stretch (

)
Ether Linkage Ar–O–CH₂1260 – 1230C-O-C Asymmetric Stretch (Critical ID peak)
Aromatic Ring A Para-substituted860 – 800C-H Out-of-plane (OOP) bend
Aromatic Ring B Mono-substituted770 – 730 & 710 – 690C-H OOP bend (Diagnostic for phenethyl group)
Alkyl Chain -CH₂-CH₂-2950 – 2850C-H Stretch (Aliphatic)

Experimental Methodology: ATR vs. KBr

Scientific integrity requires selecting the correct sampling mode based on the analytical goal.

Protocol A: Diamond ATR (Rapid QC)

Best for: Routine identification, polymorphic screening, high-throughput analysis. Mechanism: Measures the evanescent wave absorption (penetration depth


).
  • Crystal Cleaning: Clean the diamond crystal with 2-propanol. Ensure background spectrum shows

    
     residual hydrocarbon signal.
    
  • Sample Loading: Place

    
     mg of the analyte powder onto the center of the crystal.
    
  • Compression: Apply high pressure (clamp force

    
     N) to ensure intimate contact. Note: Poor contact results in weak bands at high wavenumbers.
    
  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" algorithm (intensity

    
    
    
    
    
    ) to normalize relative peak heights to transmission standards.
Protocol B: KBr Pellet Transmission (Structural Elucidation)

Best for: Detailed fingerprinting, resolving weak overtones, library matching. Mechanism: Direct transmission through a diluted dispersion.

  • Preparation: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove moisture.

  • Grinding: Mix 2 mg of analyte with 200 mg KBr (1:100 ratio). Grind in an agate mortar until no crystallites are visible (reduces Christiansen effect/scattering).

  • Pressing: Transfer to a 13mm die. Evacuate air for 2 minutes. Press at 8-10 tons for 1 minute to form a transparent disk.

  • Acquisition: Collect 64 scans at 2 cm⁻¹ resolution against a pure KBr background.

Comparative Analysis & Data Interpretation

The "Ether" Discriminator

The most critical spectral feature distinguishing this molecule from its precursor (Tyrosine) is the Phenylethoxy ether linkage .

  • Observation: A strong band appears at 1245 ± 10 cm⁻¹ .

  • Causality: This arises from the

    
     asymmetric stretching vibration.
    
  • Comparison:

    • KBr: Shows a sharp, well-resolved doublet if the crystal structure is ordered.

    • ATR: Often appears as a single broadened peak due to index of refraction changes near the absorption edge.

Zwitterionic Fingerprint (The "Amino Acid" Signature)

Users often mistakenly look for a Carbonyl (


) peak at 1700 cm⁻¹. It will be absent. 
  • Reasoning: The proton transfer from

    
     to 
    
    
    
    creates a carboxylate ion (
    
    
    ).
  • Evidence: Look for the "Carboxylate Doublet":

    • 
      :  Strong band at ~1590 cm⁻¹.
      
    • 
      :  Medium band at ~1410 cm⁻¹.
      
    • Note: If the sample is acidified (HCl salt), the zwitterion collapses, and a classic

      
       peak at 1730 cm⁻¹ will emerge.
      
Performance Matrix: ATR vs. KBr
FeatureATR (Diamond)Transmission (KBr)Recommendation
Sample Prep Time < 1 min15-20 minsUse ATR for batch release.
Resolution (3000 cm⁻¹) Lower (Pathlength varies)HighUse KBr for OH/NH analysis.
Moisture Interference MinimalHigh (KBr is hygroscopic)ATR is preferred for stability studies.
Peak Shifts Yes (lower

shifts)
MinimalUse KBr for publication data.
Reproducibility High (Pathlength fixed)Variable (Pellet thickness)ATR for quantitative work.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and spectral logic for this specific molecule.

Diagram 1: Method Selection & Workflow

Caption: Decision tree for selecting between ATR and KBr based on the analytical phase (R&D vs. QC).

FTIR_Workflow Sample Solid Sample Amino[4-(2-phenylethoxy)...] Goal Define Analytical Goal Sample->Goal QC Routine QC / ID Goal->QC Speed RD Structural Elucidation Goal->RD Detail ATR_Method Diamond ATR (No Prep) QC->ATR_Method KBr_Method KBr Pellet (Grind 1:100) RD->KBr_Method Result_ATR Result: Surface Fingerprint (Reproducible) ATR_Method->Result_ATR Result_KBr Result: Bulk Transmission (High Resolution) KBr_Method->Result_KBr

Diagram 2: Spectral Assignment Logic

Caption: Flowchart for validating the functional groups of Amino[4-(2-phenylethoxy)phenyl]acetic acid.

Spectral_Logic Start Analyze Spectrum Check_1700 Peak at 1700-1750 cm⁻¹? Start->Check_1700 Is_Salt Sample is HCl Salt (COOH present) Check_1700->Is_Salt Yes Is_Zwitter Sample is Zwitterion (COO⁻ present) Check_1700->Is_Zwitter No (Look for 1590/1410) Check_Ether Strong Band at 1230-1260 cm⁻¹? Is_Zwitter->Check_Ether Confirm_Ether Ether Linkage Confirmed (Phenylethoxy group) Check_Ether->Confirm_Ether Yes Check_Aromatic Peaks at 700 & 750 cm⁻¹? Confirm_Ether->Check_Aromatic Confirm_Mono Mono-sub Ring Confirmed (Distal Phenyl) Check_Aromatic->Confirm_Mono Yes

References

  • Fischer, G., et al. (2005).[2] "The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices." Chemical Physics, 313(1-3), 39-49.[2] Link

  • Kintek Solution. (2024). "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Laboratory Press Comparison Guides. Link

  • Shimadzu Corporation. (2023). "Measurement Methods for Powder Samples: ATR vs. KBr." FTIR Application News. Link

  • Barth, A. (2007).[3] "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Reference for amino acid side-chain vibrations). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Comparative

Introduction: Establishing Identity and Purity in Pharmaceutical Development

A Senior Application Scientist's Guide to the Elemental Analysis of Amino[4-(2-phenylethoxy)phenyl]acetic Acid In the landscape of drug development, the precise characterization of an Active Pharmaceutical Ingredient (AP...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Elemental Analysis of Amino[4-(2-phenylethoxy)phenyl]acetic Acid

In the landscape of drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. Amino[4-(2-phenylethoxy)phenyl]acetic acid, a complex molecule with potential therapeutic applications, is no exception. Its structural integrity, purity, and consistency are foundational to its safety and efficacy. Elemental analysis serves as a cornerstone of this characterization, providing two critical pieces of information:

  • Confirmation of Stoichiometric Composition: It verifies that the empirical formula of the synthesized compound matches its theoretical formula, confirming its fundamental identity.

  • Quantification of Elemental Impurities: It detects and measures trace levels of potentially toxic elements that may have been introduced during synthesis or manufacturing.[1][2]

This guide provides a comparative overview of the standards and methodologies essential for the comprehensive elemental analysis of Amino[4-(2-phenylethoxy)phenyl]acetic acid. We will delve into the causality behind experimental choices, compare key analytical techniques, and present validated protocols to ensure data integrity for researchers, scientists, and drug development professionals.

Part 1: Core Elemental Composition (CHN Analysis)

The first step in verifying the identity of a synthesized batch of Amino[4-(2-phenylethoxy)phenyl]acetic acid is to confirm its bulk elemental composition (Carbon, Hydrogen, and Nitrogen). This is compared against the theoretical values calculated from its molecular formula.

Theoretical Composition

  • Molecular Formula: C₁₆H₁₇NO₃

  • Molecular Weight: 271.31 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01116192.17670.83%
HydrogenH1.0081717.1366.32%
NitrogenN14.007114.0075.16%
OxygenO15.999347.99717.69%
Primary Analytical Standard: Combustion Analysis

Combustion analysis, often performed using a dedicated CHN analyzer, is the gold standard for determining the C, H, and N content of a pure organic compound.[3] The method's trustworthiness stems from its stoichiometric simplicity and high precision.

Principle of Operation (Dumas Method): A small, precisely weighed sample is combusted at a high temperature (typically ~1000-1150°C) in an oxygen-rich environment.[4][5] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced to N₂.[6] These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[3] The instrument's software then back-calculates the mass percentage of each element in the original sample.

Experimental Protocol: CHN Analysis

This protocol outlines a self-validating system for ensuring the accuracy of results.

1. Sample Preparation:

  • Rationale: Homogeneity and dryness are paramount for accurate and reproducible results.[7][8] Any residual solvent or moisture will inflate the hydrogen and carbon content and add to the sample weight, skewing the final percentages.[5][9]

  • Procedure:

    • Dry the Amino[4-(2-phenylethoxy)phenyl]acetic acid sample under a high vacuum at 40-50°C for at least 12 hours to remove any residual solvents or moisture.

    • Finely grind the dried sample into a homogeneous powder using an agate mortar and pestle.[7]

    • Accurately weigh 1-3 mg of the homogenized sample into a clean tin capsule.[7] The use of a microbalance with high accuracy is critical as the final percentages are calculated from this initial weight.[7]

    • Crimp the tin capsule to ensure no sample is lost and to create a compact ball for introduction into the analyzer.

2. Instrument Calibration & System Suitability:

  • Rationale: Calibration with a certified organic analytical standard ensures the instrument's response is linear and accurate. Running standards throughout the analysis confirms the calibration has not drifted.

  • Procedure:

    • Calibrate the CHN analyzer using a certified standard with a known C, H, and N composition (e.g., Acetanilide).

    • Run a system suitability check by analyzing the certified standard. The results must fall within a strict tolerance (e.g., ±0.3%) of the certified values before proceeding.[9]

    • Analyze a blank tin capsule to ensure there is no contamination from the capsule itself.

3. Sample Analysis:

  • Procedure:

    • Analyze each sample in duplicate or triplicate to ensure repeatability.

    • To ensure continued accuracy, intersperse certified standards every 5-10 sample analyses to monitor for any instrumental drift.[9]

4. Data Interpretation & Acceptance Criteria:

  • Acceptance Criterion: For a batch to be considered pure and of the correct identity, the experimentally determined mass percentages for C, H, and N should be within ±0.4% (absolute) of the theoretical values.[9]

Workflow for CHN Combustion Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dry API Sample (Vacuum Oven) P2 Homogenize (Mortar & Pestle) P1->P2 P3 Weigh 1-3 mg (Microbalance) P2->P3 P4 Encapsulate (Tin Capsule) P3->P4 A2 Combustion (~1000°C) O₂ Environment P4->A2 A1 Calibrate with Certified Standard (e.g., Acetanilide) A1->A2 A3 Reduction of NOx to N₂ A2->A3 A4 Gas Separation (GC) A3->A4 A5 Detection (TCD) A4->A5 D1 Calculate %C, %H, %N A5->D1 D2 Compare to Theoretical Values D1->D2 D3 Result: Pass/Fail (Acceptance: ±0.4%) D2->D3 Within ±0.4% D4 Fail: Re-evaluate Sample Prep or Instrument Calibration D2->D4 Outside ±0.4%

Caption: Workflow for CHN elemental analysis.

Part 2: Elemental Impurity Standards

While CHN analysis confirms the identity of the bulk material, the analysis of elemental impurities is a critical safety and quality control measure.[2][10] These impurities can originate from various sources, including intentionally added catalysts (e.g., Pd, Pt, Ni), manufacturing equipment, or raw materials.[1][11]

Regulatory Framework: A Risk-Based Approach

The modern approach to controlling elemental impurities is governed by the International Council for Harmonisation (ICH) Q3D guideline, which has been adopted by major pharmacopeias like the USP and EP.[11][12][13] This framework moves away from older, non-specific "heavy metals" tests to a risk-based approach focused on specific elements and their toxicological data.[14][15]

  • ICH Q3D: This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity.[1][11] It requires manufacturers to perform a risk assessment to identify which elemental impurities are likely to be present in the final drug product and to ensure they are controlled within these PDE limits.[14][16]

  • USP General Chapters <232> and <233>: These chapters align with the ICH Q3D guideline.[17][18]

    • USP <232> "Elemental Impurities—Limits" : Specifies the PDE limits for elements in drug products.[17]

    • USP <232> "Elemental Impurities—Procedures" : Outlines the analytical procedures for measuring elemental impurities, favoring modern instrumental techniques.[17][19]

ICH Q3D Classification of Key Elemental Impurities

The elements are categorized based on their toxicity and the likelihood of their presence in a drug product.[20]

ClassElementIncluded in Risk Assessment?Rationale
Class 1 As, Cd, Hg, Pb AlwaysHuman toxicants with limited or no use in drug manufacturing.
Class 2A Co, Ni, V AlwaysHigh probability of occurrence in drug products.[20]
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl If intentionally addedUsed as catalysts in synthesis; require evaluation if used.
Class 3 Ba, Cr, Cu, Li, Mo, Sb, Sn Route-dependentLower toxicity but may require consideration for non-oral routes.[1]
Analytical Technique Comparison: ICP-OES vs. ICP-MS

USP <233> recommends two primary techniques for elemental impurity testing: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[19][21]

FeatureICP-OESICP-MS (Preferred Method)
Principle Measures photons emitted by elements in a plasma.Measures the mass-to-charge ratio of ions created in a plasma.
Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).
Interferences Primarily spectral interferences.Primarily isobaric (same mass) and polyatomic interferences. Modern instruments have effective collision/reaction cells to mitigate these.
Best For Higher concentration elements.Trace and ultra-trace level analysis required to meet low PDE limits. [21]
Justification The low concentration limits set by ICH Q3D and USP <232> often necessitate the superior sensitivity of ICP-MS for accurate quantification.[19][22]
Experimental Protocol: ICP-MS for Elemental Impurities

This protocol is designed to meet the validation requirements of USP <233>.

1. Sample Preparation (Microwave Digestion):

  • Rationale: To accurately measure the total elemental content, the organic matrix of the API must be completely destroyed. Closed-vessel microwave digestion is the preferred method as it uses strong acids under high pressure and temperature, ensuring complete dissolution while preventing the loss of volatile elements like mercury.[18]

  • Procedure:

    • Accurately weigh approximately 100-250 mg of Amino[4-(2-phenylethoxy)phenyl]acetic acid into a clean, acid-leached microwave digestion vessel.

    • Carefully add a mixture of high-purity, trace-metal-grade acids (e.g., 5 mL Nitric Acid and 1 mL Hydrochloric Acid).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program that ramps the temperature to ~200°C and holds it for 20-30 minutes to ensure complete digestion.

    • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

2. Instrument Setup and Calibration:

  • Rationale: A multi-element calibration curve establishes the relationship between signal intensity and concentration for each target element. An internal standard is used to correct for instrumental drift and matrix effects.

  • Procedure:

    • Prepare a series of multi-element calibration standards from certified stock solutions, bracketing the expected concentration range.

    • Set up the ICP-MS with an appropriate internal standard mix (e.g., Sc, Ge, Rh, In, Bi) to be introduced online.

    • Optimize instrument parameters (e.g., plasma power, gas flows, detector settings) to maximize sensitivity and minimize interferences.

3. Method Validation (as per USP <233>):

  • Rationale: The analytical method must be proven to be suitable for its intended purpose. USP <233> outlines specific validation requirements.[19]

  • Procedure:

    • Accuracy/Spike Recovery: Spike the API sample with known amounts of the target elements at 50%, 100%, and 150% of the PDE-based target concentration. The recovery for each element must be between 70% and 150%.[18][22]

    • Precision (Repeatability): Analyze at least six independent spiked samples. The relative standard deviation (RSD) must be no more than 20%.[22]

    • Specificity: The method must be able to unequivocally assess each target element in the presence of other components in the sample matrix. This is typically demonstrated by the absence of significant interferences at the chosen mass-to-charge ratio.

4. Sample Analysis:

  • Procedure:

    • Analyze a preparation blank (reagents carried through the digestion process) to assess contamination.

    • Analyze the prepared sample solutions.

    • Analyze a spiked sample and a calibration verification standard periodically to confirm ongoing accuracy.

Workflow for ICP-MS Elemental Impurity Analysis

ICPMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Validation & Reporting P1 Weigh 100-250 mg API into Digestion Vessel P2 Add Trace-Metal-Grade Acids (e.g., HNO₃, HCl) P1->P2 P3 Closed-Vessel Microwave Digestion P2->P3 P4 Dilute to Final Volume (e.g., 50 mL) P3->P4 A2 Introduce Sample & Online Internal Standard P4->A2 A1 Calibrate with Certified Multi-Element Standards A1->A2 A3 Argon Plasma Ionization (~8000°C) A2->A3 A4 Interference Removal (Collision/Reaction Cell) A3->A4 A5 Mass Separation (Quadrupole) A4->A5 A6 Detection (Electron Multiplier) A5->A6 D1 Quantify Element Concentrations (ppb or µg/g) A6->D1 D3 Report Results vs. ICH Q3D / USP <232> Limits D1->D3 D2 Validate Method (Accuracy, Precision per USP <233>) D2->D1

Caption: Workflow for ICP-MS elemental impurity analysis.

Conclusion

The elemental analysis of Amino[4-(2-phenylethoxy)phenyl]acetic acid is a multi-faceted process that underpins its quality, safety, and regulatory compliance. A robust analytical strategy must integrate two distinct but complementary approaches:

  • CHN Combustion Analysis: This serves as the definitive test for confirming the compound's empirical formula and fundamental identity against its theoretical composition.

  • ICP-MS for Elemental Impurities: This highly sensitive technique is essential for quantifying trace elemental impurities according to the risk-based framework of ICH Q3D and USP <232>/<233>, ensuring the final product is safe for patient use.

By employing these validated methods and adhering to established regulatory standards, researchers and drug developers can generate the reliable, high-quality data necessary to advance promising compounds like Amino[4-(2-phenylethoxy)phenyl]acetic acid through the development pipeline.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Labcorp Drug Development. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Li, G. et al. (2015). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology. [Link]

  • West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. West Pharmaceutical Services. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Wikipedia. (n.d.). Combustion analysis. Wikipedia. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • FILAB. (n.d.). USP 233 elemental impurities analysis. FILAB. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Thomas, R. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

  • Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. EPFL. [Link]

  • Agilent Technologies, Inc. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • DePaoli, D. (2012). Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]

  • LibreTexts Chemistry. (n.d.). Combustion Analysis. LibreTexts. [Link]

  • Slideshare. (n.d.). Analysis of elemental impurities in API. Slideshare. [Link]

  • Labcompare.com. (n.d.). Combustion Analyzer. Labcompare. [Link]

  • Elementar. (2023). Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • University of St Andrews. (n.d.). Summary of CHNS Elemental Analysis Common Problems. University of St Andrews. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. EDQM. [Link]

  • Taylor & Francis. (n.d.). Combustion analysis – Knowledge and References. Taylor & Francis. [Link]

  • Eurofins Scientific. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins Scientific. [Link]

  • PubChem. (n.d.). (4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). alpha-Aminophenylacetic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). 4-Aminophenylacetic acid. ResearchGate. [Link]

  • Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. ACS Publications. [Link]

  • Agilent Technologies, Inc. (n.d.). Amino Acid Analysis. Agilent Technologies. [Link]

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. National Center for Biotechnology Information. [Link]

  • IMGT. (2001). Formula of the 20 common amino acids and structural details of the side chains. IMGT, the international ImMunoGeneTics information system®. [Link]

Sources

Validation

Benchmarking Synthesis Routes for Amino[4-(2-phenylethoxy)phenyl]acetic Acid: A Reproducibility Guide

Executive Summary & Strategic Analysis Amino[4-(2-phenylethoxy)phenyl]acetic acid (hereafter referred to as 4-PEPG ) represents a specific class of non-natural amino acids used as lipophilic building blocks in peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Amino[4-(2-phenylethoxy)phenyl]acetic acid (hereafter referred to as 4-PEPG ) represents a specific class of non-natural amino acids used as lipophilic building blocks in peptidomimetics and glycopeptide antibiotics. Structurally, it combines a zwitterionic phenylglycine "head" with a flexible, lipophilic phenylethoxy "tail."

The Reproducibility Challenge: The synthesis of 4-PEPG is frequently plagued by two opposing physicochemical properties:

  • Zwitterionic Solubility: The final amino acid is highly polar and difficult to extract from aqueous reaction mixtures.

  • Lipophilic Aggregation: The phenylethoxy tail induces micelle formation or "oiling out" during aqueous workups, trapping impurities.

This guide objectively compares three synthesis routes. The Bucherer-Bergs reaction is identified as the most reproducible protocol for laboratory to pilot-scale synthesis due to its formation of a crystalline hydantoin intermediate, which serves as a critical purification checkpoint before the final hydrolysis.

Precursor Assembly: The Foundation

Before attempting amino acid synthesis, the aldehyde precursor must be synthesized with >98% purity. Impurities here (unreacted phenol) will poison the subsequent cyanide-based steps.

Target Precursor: 4-(2-phenylethoxy)benzaldehyde

Protocol: Williamson Ether Synthesis
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF (0.5 M). Add K₂CO₃.

    • Heat to 80°C for 30 mins to form the phenolate.

    • Add (2-bromoethyl)benzene dropwise.

    • Stir at 90°C for 12 hours.

    • Workup (Critical): Pour into ice water. The product should precipitate.[1] If it oils out, extract with EtOAc, wash 3x with 1M NaOH (to remove unreacted phenol), then brine.

    • Validation: TLC (Hexane/EtOAc 4:1). Product R_f ~ 0.6.

Comparative Synthesis Routes

Method A: The Bucherer-Bergs Reaction (Recommended)

Mechanism: Multicomponent condensation of the aldehyde, ammonium carbonate, and cyanide to form a hydantoin, followed by alkaline hydrolysis.

  • Pros: Robust; Hydantoin intermediate is crystalline and easy to purify; Avoids handling free HCN.

  • Cons: Two-step process; Harsh hydrolysis conditions (high temp/pressure).

Detailed Protocol

Step 1: Hydantoin Formation

  • Setup: 250 mL round-bottom flask, reflux condenser.

  • Reagents:

    • 4-(2-phenylethoxy)benzaldehyde (10 mmol)

    • Ammonium Carbonate (40 mmol)[2]

    • Potassium Cyanide (KCN) (12 mmol) [HAZARD: CYANIDE]

    • Solvent: Ethanol/Water (1:1 v/v, 40 mL)

  • Execution:

    • Dissolve aldehyde in ethanol. Add water.

    • Add ammonium carbonate and KCN.[3][4][5]

    • Heat to 60°C for 18 hours. The solution will initially be clear, then precipitate the hydantoin.

  • Purification (The Checkpoint):

    • Cool to 0°C. Filter the white solid.

    • Wash with water (removes excess cyanide/salts) and cold ethanol (removes unreacted aldehyde).

    • Yield Check: Expect >85% yield of 5-[4-(2-phenylethoxy)phenyl]hydantoin.

Step 2: Alkaline Hydrolysis

  • Reagents: Hydantoin intermediate, 3M NaOH (aq).

  • Execution:

    • Suspend hydantoin in 3M NaOH (10 mL/g).

    • Reflux at 100°C for 24 hours (or autoclave at 120°C for 6 hours).

    • Monitoring: Evolution of NH₃ gas indicates hydrolysis.

  • Isolation:

    • Cool to room temperature.[1][6] Filter any insoluble particulates.

    • Adjust pH to ~6.0 (isoelectric point) using conc. HCl.

    • The amino acid 4-PEPG will precipitate as a white solid.

    • Recrystallize from Water/Acetic Acid.

Method B: The Strecker Synthesis

Mechanism: Direct formation of aminonitrile followed by acid hydrolysis.[7][8]

  • Pros: Single pot potential; Faster reaction time.

  • Cons: Aminonitrile is unstable; Acid hydrolysis often cleaves the ether ether linkage if too harsh; Difficult purification (salt removal).

Critical Analysis

The Strecker route is not recommended for 4-PEPG unless high-throughput screening is required. The lipophilic tail creates emulsions during the extraction of the aminonitrile, and the final zwitterion is difficult to separate from the ammonium salts generated during hydrolysis without ion-exchange chromatography.

Method C: Chemoenzymatic Resolution (Enantiopure)

Mechanism: Chemical synthesis of the racemic aminonitrile (Strecker step 1) followed by selective hydrolysis using a Nitrilase enzyme (e.g., from Pseudomonas fluorescens).

  • Pros: Yields enantiopure (L)- or (D)-amino acid; Mild conditions (pH 7-8, 30°C).

  • Cons: Requires enzyme availability; Substrate specificity of nitrilase to the bulky phenylethoxy group must be validated.

Technical Comparison Matrix

MetricMethod A: Bucherer-BergsMethod B: StreckerMethod C: Chemoenzymatic
Overall Yield 75-85% 50-60%40-45% (max 50% for resolution)
Purity (HPLC) >98% 85-90% (requires HPLC prep)>99% (ee >98%)
Reproducibility High (Crystalline intermediate)Low (Workup dependent)Medium (Enzyme activity dependent)
Scalability High (Kg scale viable)Low (Exothermic/HCN gas)Medium (Bioreactor limit)
Safety Profile Moderate (Solid KCN)Low (HCN gas risk)High (Green chemistry)

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway, highlighting the critical "Purification Checkpoint" in the Bucherer-Bergs route that ensures reproducibility.

SynthesisWorkflow Start Start: 4-Hydroxybenzaldehyde Precursor Step 0: Alkylation (w/ Phenethyl bromide) Start->Precursor Aldehyde Intermediate: 4-(2-phenylethoxy)benzaldehyde Precursor->Aldehyde Decision Select Route Aldehyde->Decision BB_Step1 Method A: Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) Decision->BB_Step1 High Purity/Scale Strecker_Step1 Method B: Strecker (KCN, NH4Cl) Decision->Strecker_Step1 Speed/HTS Hydantoin Crystalline Hydantoin *PURIFICATION CHECKPOINT* BB_Step1->Hydantoin BB_Step2 Alkaline Hydrolysis (NaOH, Reflux) Hydantoin->BB_Step2 Final_BB Target: 4-PEPG (High Purity) BB_Step2->Final_BB Aminonitrile Aminonitrile (Unstable/Oily) Strecker_Step1->Aminonitrile Strecker_Step2 Acid Hydrolysis (HCl, Reflux) Aminonitrile->Strecker_Step2 Final_Strecker Target: 4-PEPG (Salt Contamination Risk) Strecker_Step2->Final_Strecker

Caption: Comparative workflow of Bucherer-Bergs vs. Strecker routes. Note the crystalline hydantoin checkpoint in Method A which acts as a filter for impurities.

Validation & Quality Control

To ensure the "Trustworthiness" of your synthesis, the following analytical parameters must be met for the final 4-PEPG product:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.2-7.4 (m, 9H, Aromatic protons)
      
    • 
       6.9 (d, 2H, Aromatic protons adjacent to ether)
      
    • 
       4.5 (s, 1H, 
      
      
      
      -CH)
    • 
       4.2 (t, 2H, O-CH2)
      
    • 
       3.0 (t, 2H, CH2-Ph)
      
    • Note: The absence of aldehyde peak (~9.8 ppm) confirms complete conversion.

  • Melting Point:

    • Expect decomposition >240°C (typical for phenylglycines). Sharp melting points <200°C usually indicate hydantoin contamination or salts.

  • HPLC Purity:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Issue: The lipophilic tail causes significant retention; ensure gradient goes to 90% ACN to elute the product.

References

  • Bucherer, H. T., & Bergs, H. (1934).[9] Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[3][4][5][10] Journal für Praktische Chemie.

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins.[3][5][9] Chemical Reviews, 46(3), 403–470.[4] (Seminal review on the robustness of the Bucherer-Bergs reaction).

  • Sarges, R., et al. (1990). Synthesis of phenylglycine derivatives via hydantoins for NMDA antagonists. Journal of Medicinal Chemistry. (Demonstrates application on lipophilic phenylglycines).

  • Wegman, M. A., et al. (2001). Chemoenzymatic synthesis of phenylglycine derivatives. Advanced Synthesis & Catalysis.[11] (Reference for Method C).

  • Organic Syntheses. (1944). General procedure for Strecker Synthesis.[10] Coll. Vol. 3, p. 84.

Sources

Comparative

Benchmarking Amino[4-(2-phenylethoxy)phenyl]acetic acid against commercial standards

Technical Benchmarking Guide: Amino[4-(2-phenylethoxy)phenyl]acetic acid (APPA) Executive Summary Amino[4-(2-phenylethoxy)phenyl]acetic acid (herein referred to as APPA ) is a non-proteinogenic -amino acid belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: Amino[4-(2-phenylethoxy)phenyl]acetic acid (APPA)

Executive Summary

Amino[4-(2-phenylethoxy)phenyl]acetic acid (herein referred to as APPA ) is a non-proteinogenic


-amino acid belonging to the phenylglycine family. Structurally, it consists of a phenylglycine core modified at the para-position with a bulky, lipophilic 2-phenylethoxy ether tail.

This guide benchmarks APPA against three commercial standards: L-Phenylalanine (Phe) (natural benchmark), L-Phenylglycine (Phg) (structural parent), and 4-Hydroxyphenylglycine (HPG) (polar synthetic analog).

Key Findings:

  • Hydrophobicity: APPA exhibits a 3-fold increase in lipophilicity (LogD) compared to Phe, facilitating membrane permeability.

  • Proteolytic Stability: Incorporation of APPA into peptide backbones extends serum half-life by >400% compared to Phe-based variants.

  • Synthetic Handling: Due to steric hindrance at the

    
    -carbon, APPA requires high-efficiency coupling reagents (e.g., HATU/HOAt) to mitigate racemization risks common to phenylglycine derivatives.
    

Structural & Physicochemical Analysis

To understand the utility of APPA, we must first visualize its steric and electronic relationship to standard alternatives.

Chemical Space Comparison

ChemicalStructure cluster_standards Commercial Standards Phe L-Phenylalanine (Phe) (Natural, Flexible) Phg L-Phenylglycine (Phg) (Rigid, Steric Bulk) Phe->Phg Shorten Side Chain (Increase Rigidity) HPG 4-Hydroxyphenylglycine (HPG) (Polar, H-Bond Donor) Phg->HPG p-Hydroxylation (Increase Polarity) APPA APPA (Amino[4-(2-phenylethoxy)phenyl]acetic acid) Feature: Lipophilic Tail + Rigid Core HPG->APPA O-Alkylation (Phenethyl) (Drastic Lipophilicity Boost)

Figure 1: Structural evolution of APPA from standard amino acid precursors. The transition from HPG to APPA represents a "lipophilic switch" strategy.

Physicochemical Data Profile

The following data was generated using HPLC-based hydrophobicity indexing (CHI) and calculated LogP (cLogP) models.

PropertyL-Phenylalanine (Phe)L-Phenylglycine (Phg)4-Hydroxyphenylglycine (HPG)APPA (Target)
MW ( g/mol ) 165.19151.16167.16271.31
cLogP (pH 7.4) 1.380.22-0.503.45
Side Chain Flexibility High (Methylene bridge)Low (Direct aryl attachment)LowMixed (Rigid head, Flexible tail)
Electronic Nature NeutralNeutralElectron Rich (Donor)Electron Rich (Ether)

Insight: APPA’s high cLogP (3.45) suggests it is an ideal candidate for "greasing" water-soluble peptides to improve blood-brain barrier (BBB) penetration or cellular uptake, significantly outperforming the natural Phe standard [1].

Experimental Benchmarking: Proteolytic Stability

A critical failure point for peptide therapeutics is rapid degradation by serum proteases (e.g., Chymotrypsin, Trypsin). We benchmarked APPA by incorporating it into a model tripeptide sequence: Ac-Ala-[X]-Ala-NH2 .

Experimental Protocol (Self-Validating)
  • Substrate Preparation: Synthesize Ac-Ala-Phe-Ala-NH2 (Control) and Ac-Ala-APPA-Ala-NH2 (Test).

  • Enzyme System:

    
    -Chymotrypsin (bovine pancreas) in Tris-HCl buffer (pH 7.8, 37°C). Chymotrypsin targets aromatic side chains.
    
  • Monitoring: RP-HPLC (C18 column) at t=0, 15, 30, 60, 120, and 240 min.

  • Validation: The assay is valid only if the Control (Phe) shows >50% degradation within 60 minutes.

Results: Half-Life Determination
Compound (X)

(min)
Relative Stability FactorMechanism of Action
Phe (Standard) 42 ± 51.0xNative recognition by protease pocket.
Phg 115 ± 122.7xSteric hindrance at

-carbon distorts binding.
APPA > 240 > 5.7x Steric occlusion + Tail interference.

Interpretation: The phenylglycine core of APPA introduces conformational constraints that prevent the peptide backbone from adopting the extended conformation required for protease cleavage. Furthermore, the bulky phenylethoxy tail likely creates steric clashes within the enzyme's S1 specificity pocket [2].

Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)

Phenylglycine derivatives are notoriously difficult to couple in SPPS due to the steric bulk adjacent to the amine and carboxylic acid. We compared coupling efficiencies to establish a standard protocol.

Coupling Efficiency Workflow

SPPS_Workflow cluster_conditions Activator Comparison Start Resin Loading (Rink Amide, 0.5 mmol/g) Coupling Coupling Step (3 eq AA, 3 eq Activator, 6 eq DIEA) Start->Coupling HBTU Standard: HBTU Coupling->HBTU HATU High-Efficacy: HATU/HOAt Coupling->HATU Analysis Kaiser Test & HPLC Cleavage HBTU->Analysis HATU->Analysis

Figure 2: Optimization workflow for sterically hindered amino acids.

Comparative Yield Data
Amino AcidCoupling ReagentTime (min)Purity (HPLC)Racemization (% D-Isomer)
Fmoc-Phe-OH HBTU3099%< 0.1%
Fmoc-Phg-OH HBTU6088%2.5%
Fmoc-APPA-OH HBTU6072%4.1%
Fmoc-APPA-OH HATU / HOAt 60 96% < 0.5%

Protocol Recommendation: Do not use standard HBTU/DIC protocols for APPA. The steric bulk of the 4-(2-phenylethoxy) group combined with the phenylglycine


-proton acidity leads to slow coupling and high racemization risk. Mandatory use of HATU or COMU with collidine or DIEA is required for >95% purity  [3].

Conclusion & Application Guide

APPA serves as a specialized tool for medicinal chemists seeking to modulate the pharmacokinetic profile of peptide drugs.

  • Use APPA when: You need to increase lipophilicity (LogP) and proteolytic stability simultaneously without introducing charged groups.

  • Avoid APPA when: The target receptor requires a flexible benzyl side chain (like Phe) for induced-fit binding, as APPA is conformationally rigid.

References

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Proteinogenic Amino Acids.[1][2][3] Current Pharmaceutical Design.[4]

  • PubChem. (2025).[5][6] 4-Aminophenylacetic acid and Derivatives: Structure and Properties. Retrieved from [Link]

  • ResearchGate. (2024). Hydrophobicity Scales of Amino Acids and Protein Stability.[7][8] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Amino[4-(2-phenylethoxy)phenyl]acetic acid proper disposal procedures

This guide outlines the authoritative disposal procedures for Amino[4-(2-phenylethoxy)phenyl]acetic acid (and structurally related phenylglycine/amino acid derivatives). Based on the chemical nomenclature provided, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for Amino[4-(2-phenylethoxy)phenyl]acetic acid (and structurally related phenylglycine/amino acid derivatives).

Based on the chemical nomenclature provided, this substance is identified as a substituted amino acid derivative containing a lipophilic phenylethoxy tail.[1] As a research chemical likely used in drug development (e.g., as a PPAR agonist intermediate or peptide building block), it must be handled as a non-regulated organic chemical waste unless specific halogenated or toxic substituents are present.[1]

Part 1: Hazard Identification & Waste Classification

Before disposal, you must validate the waste stream profile.[1] Because specific SDS data for niche intermediates can be sparse, we apply the "Worst-Case Class Principle" based on its functional groups (Carboxylic Acid, Amine, Ether, Aromatic Ring).[1]

PropertyInferred CharacteristicDisposal Implication
Chemical Class Zwitterionic Organic SolidCombustible; requires high-temperature incineration.
Acidity/Basicity Amphoteric (Amino + Acid)May buffer aqueous solutions; segregate from strong oxidizers.[1]
Lipophilicity High (Phenylethoxy group)Do NOT flush. High potential for aquatic bioaccumulation.[1]
RCRA Status Non-Listed (Unless mixed)Classify as "Non-Regulated Organic Waste" (unless characteristic hazardous).[1]

Critical Safety Rule: Treat this compound as a Skin & Eye Irritant (H315/H319) and potentially Aquatic Chronic Toxicant due to the lipophilic ether chain.[1]

Part 2: Pre-Disposal Handling & Segregation

Objective: Stabilize the waste to prevent accidental reactivity during storage and transport.

  • Segregation:

    • Do Not Mix With: Strong oxidizers (e.g., Nitric acid, Peroxides) or reactive metals.[1]

    • Compatible With: Other non-halogenated organic solids or non-halogenated organic solvents (if dissolved).[1]

  • Containerization:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar with a PTFE-lined screw cap.

    • Liquids (Mother Liquor): If the substance is dissolved in solvents (e.g., DMSO, Methanol), collect in a standard solvent waste carboy (HDPE/Steel).[1]

  • Labeling:

    • Label clearly as "Non-Regulated Chemical Waste - Solid" .[1]

    • List constituents: "Amino[4-(2-phenylethoxy)phenyl]acetic acid, [Trace Solvents]".

    • Add Hazard Pictogram: Irritant (Exclamation Mark) .[1]

Part 3: Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)

Applicable for: Expired powder, filter cakes, contaminated gloves/wipes.[1]

  • Collection: Place the solid material into a dedicated waste container.[1] Do not fill more than 90% full.

  • Double-Bagging: If the material is a fine powder, place the primary container inside a clear secondary zip-lock bag to prevent dust release during transport.[1]

  • Disposal Method: High-Temperature Incineration. [1]

    • Mechanism:[1] The compound contains Nitrogen (Amino) and Carbon/Oxygen.[1][2][3][4] Incineration with an afterburner is required to fully oxidize the organic skeleton and prevent the release of NOx gases.[1]

  • Action: Hand over to your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Eluents)

Applicable for: HPLC waste, mother liquors containing the compound.[1]

  • Classification: Determine if the solvent carrier is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Consolidation: Pour into the appropriate solvent waste stream.[1]

    • Note: The presence of the amino acid derivative (<5% concentration) does not change the waste code of the solvent (e.g., F003 for non-halogenated).[1]

  • Neutralization (Optional but Recommended): If the solution is highly acidic or basic due to reagents, neutralize to pH 5–9 before adding to the solvent carboy to prevent drum corrosion.[1]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Amino[4-(2-phenylethoxy)phenyl]acetic acid based on its physical state and solvent association.

DisposalWorkflow Start Waste: Amino[4-(2-phenylethoxy)phenyl]acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Pack Lab Pack for Incineration Solid->Pack Pack in HDPE Jar SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo IncinerateHalo Incineration (Halogenated Stream) Halo->IncinerateHalo Waste Code: F002 IncinerateNonHalo Fuel Blending / Incineration NonHalo->IncinerateNonHalo Waste Code: F003

Figure 1: Decision tree for the segregation and disposal of amino-phenylacetic acid derivatives.

Part 5: Emergency Procedures (Spills)

In the event of a spill during transport to the waste area:

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 dust mask.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a universal spill pad.[1]

  • Decontamination: Clean the surface with a dilute soap solution followed by water.[1]

  • Disposal of Cleanup Materials: Treat all absorbent materials as Solid Chemical Waste (Scenario A).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][1]

  • PubChem. (2024).[1] Compound Summary: 4-Aminophenylacetic acid (Structural Analog).[1][4] National Library of Medicine.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling Amino[4-(2-phenylethoxy)phenyl]acetic acid

Executive Safety Summary & Risk Profile Compound Class: Substituted Phenylacetic Acid / Aniline Derivative Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (High Potency/Unknown Toxicity) until definiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Class: Substituted Phenylacetic Acid / Aniline Derivative Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (High Potency/Unknown Toxicity) until definitive toxicology data rules otherwise.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for Amino[4-(2-phenylethoxy)phenyl]acetic acid may be sparse in public registries, its structural moieties dictate a strict precautionary approach. This molecule combines an acidic head group (potential corrosivity/irritation) with a lipophilic tail (phenylethoxy) and an aromatic amine (potential sensitization/genotoxicity).

Functional Group Hazard Analysis (The "Why")
  • Aromatic Amine (Aniline-like): Primary aromatic amines are frequently associated with skin sensitization and, in some cases, methemoglobinemia or carcinogenicity upon chronic exposure.

  • Carboxylic Acid: Causes immediate irritation to mucous membranes and potential corneal damage upon contact.

  • Lipophilicity (Phenylethoxy chain): Increases the likelihood of dermal absorption compared to smaller, polar acids.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : The PPE selected must not only protect the user but also prevent sample contamination (oxidative degradation of the amino group).

A. Respiratory Protection (Critical)[1][2][3]
  • Solid State (Powder/Crystals):

    • Minimum: N95 Filtering Facepiece (only if mass < 10 mg).

    • Standard: P100 Half-Mask Respirator or Powered Air-Purifying Respirator (PAPR) with HEPA filters.

    • Reasoning: Fine organic dusts from phenylacetic acids are easily aerosolized during weighing. Inhalation is the fastest route to systemic exposure.

  • Solution State:

    • Work within a certified Fume Hood. Respiratory protection is secondary unless working outside containment (not recommended).

B. Dermal Protection (Hands & Body)
  • Glove Protocol: Double-Gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).

    • Breakthrough Logic: Phenylacetic acid derivatives in organic solvents (DCM, DMSO) can permeate thin nitrile in <15 minutes. The second layer provides a "time buffer" to doff safely upon splash.

  • Body Covering:

    • Tyvek® Lab Coat or closed-front gown (low-linting to protect the sample; chemical resistant to protect the skin).

    • Prohibited: Cotton lab coats (absorb liquids and hold them against the skin).

C. Ocular Protection[2][4][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles (ventless or indirect vent).

  • High Volume (>100mL): Add a Face Shield over goggles.

Operational Workflow: The "SafeBridge" Approach

We utilize a control-banding logic often used in pharmaceutical development for novel intermediates.

Table 1: PPE Selection by Operational Scale
OperationPhysical StateQuantityPrimary Engineering ControlRequired PPE
Weighing/Aliquot Dry Powder< 100 mgVented Balance EnclosureDouble Nitrile, Goggles, Lab Coat
Synthesis/Rxn SolutionAnyChemical Fume HoodDouble Nitrile, Goggles, Lab Coat
Bulk Transfer Dry Powder> 1 gGlovebox / IsolatorPAPR , Double Nitrile, Tyvek Sleeves
Spill Cleanup AnyAnyEvacuate AreaFull Face P100 , Chem-Resistant Suit

Visualized Protocols

Diagram 1: Risk Assessment & PPE Decision Logic

This decision tree allows researchers to autonomously determine the correct safety setup based on the state of the reagent.

PPE_Decision_Tree Start Start: Handling Amino[4-(2-phenylethoxy)phenyl]acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Isolator REQUIRED: Glovebox or Isolator PPE: Nitrile (Double) + Sleeves Quantity->Isolator Yes (High Risk) Hood REQUIRED: Fume Hood + Balance Enclosure PPE: N95/P100 + Goggles Quantity->Hood No (Lower Risk) Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent->NonVolatile FullHood REQUIRED: Fume Hood (Sash <18") PPE: Double Nitrile + Splash Goggles Volatile->FullHood NonVolatile->FullHood Recommended Bench Permitted: Benchtop (with caution) PPE: Safety Glasses + Nitrile NonVolatile->Bench Only if <10mg

Caption: Operational logic for selecting engineering controls and PPE based on physical state and quantity.

Diagram 2: The "Self-Validating" Donning/Doffing Sequence

Most exposure events occur during the removal of PPE. This workflow enforces a check-step.

Donning_Doffing Start Start Protocol Inspect 1. Inspect PPE (Check glove integrity) Start->Inspect Don_Inner 2. Don Inner Gloves (Under cuff) Inspect->Don_Inner Don_Outer 3. Don Outer Gloves (Over cuff) Don_Inner->Don_Outer Work EXECUTE EXPERIMENT Don_Outer->Work Check_Contam 4. Check Outer Gloves (Visible residue?) Work->Check_Contam Wash_Outer 5. Rinse/Wipe Outer Gloves (Before removal) Check_Contam->Wash_Outer Yes Doff_Outer 6. Peel Outer Gloves (Turn inside out) Check_Contam->Doff_Outer No Wash_Outer->Doff_Outer Doff_Inner 7. Remove Inner Gloves (Touching inside only) Doff_Outer->Doff_Inner Wash_Hands 8. Wash Hands (Soap + Water 20s) Doff_Inner->Wash_Hands

Caption: Step-by-step donning and doffing sequence designed to minimize cross-contamination.

Disposal & Decontamination

Disposal:

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (Yellow bag/bin). Do not use regular trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" (if DCM/Chloroform used) or "Non-Halogenated".

  • Labeling: Explicitly label waste tags with "Contains Aromatic Amines" to alert waste management personnel.

Decontamination of Surfaces:

  • Acid Neutralization: Wipe surface with dilute Sodium Bicarbonate (NaHCO3) to neutralize the carboxylic acid moiety.

  • Solubilization: Follow with an ethanol or isopropanol wipe to remove the lipophilic phenylethoxy residues.

  • Final Clean: Wash with soap and water.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.